2-(3-Aminopropylamino)-3-methylpyridine
Description
Properties
IUPAC Name |
N'-(3-methylpyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVPVYSYDCLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-3-methylpyridine
This guide provides a comprehensive technical overview of 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline), a versatile heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its core chemical properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental context.
Core Chemical and Physical Properties
2-Amino-3-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₈N₂.[1][2][3] Its structure, featuring an amino group at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts a unique combination of reactivity and electronic properties.[1][2][3]
Structural Representation & Key Features
The structure of 2-Amino-3-methylpyridine is characterized by a pyridine ring, which is an aromatic heterocycle. The amino group is a strong activating group, increasing the electron density of the ring and influencing its reactivity towards electrophiles. The methyl group also contributes to the electron-donating nature of the substituents.
Caption: Chemical structure of 2-Amino-3-methylpyridine.
Physicochemical Data
A summary of the key physicochemical properties of 2-Amino-3-methylpyridine is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| IUPAC Name | 3-methylpyridin-2-amine | [1][4] |
| Synonyms | 2-Amino-3-picoline, 3-Methyl-2-pyridinamine | [5][6][7][8] |
| CAS Number | 1603-40-3 | [4][6][8][9][10] |
| Molecular Formula | C₆H₈N₂ | [1][2][3][4][8][9] |
| Molecular Weight | 108.14 g/mol | [1][2][3][4][8][9] |
| Appearance | White to light yellow solid or liquid | [6] |
| Melting Point | 29-31 °C | [11][12] |
| Boiling Point | 221-222 °C | [6][11][12] |
| Density | 1.073 g/cm³ at 25 °C | [11][12] |
| Solubility | Soluble in water | [6] |
| pKa | 7.24 | [12] |
Synthesis of 2-Amino-3-methylpyridine
The primary industrial synthesis of 2-Amino-3-methylpyridine is achieved through the Chichibabin reaction, a nucleophilic substitution on the pyridine ring.[5][13][14][15]
The Chichibabin Reaction
This reaction involves the direct amination of 3-methylpyridine (3-picoline) using sodium amide (NaNH₂).[13][14][15] The amino group preferentially adds to the C2 position, which is activated by the ring nitrogen.[13][15]
Caption: Overview of the Chichibabin reaction for synthesizing 2-Amino-3-methylpyridine.
Experimental Protocol: Chichibabin Amination of 3-Methylpyridine
The following is a representative, detailed protocol for the laboratory-scale synthesis of 2-Amino-3-methylpyridine.
Materials:
-
3-Methylpyridine (3-picoline)
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide (1.1 equivalents) and anhydrous toluene.
-
The suspension is stirred under a nitrogen atmosphere.
-
3-Methylpyridine (1 equivalent) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux (approximately 110-115 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization to yield 2-Amino-3-methylpyridine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sodium amide is highly reactive with water; therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent its decomposition and ensure the reaction proceeds efficiently.
-
Reflux Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic attack on the pyridine ring. Toluene is a suitable solvent due to its appropriate boiling point and its inertness under the reaction conditions.
-
Quenching with Ammonium Chloride: A saturated solution of a weak acid like ammonium chloride is used to safely neutralize the highly basic sodium amide without causing an overly exothermic or violent reaction that could occur with a strong acid.
Chemical Reactivity
The reactivity of 2-Amino-3-methylpyridine is dictated by the interplay of the pyridine ring nitrogen, the exocyclic amino group, and the methyl group.
N-Acylation and N-Alkylation
The primary amino group is a nucleophilic center and readily undergoes acylation and alkylation reactions.
-
N-Acylation: A common and important reaction is the protection of the amino group, for instance, by reacting it with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected derivative, 2-(BOC-amino)-3-methylpyridine.[16] This protection is often a necessary step in multi-step syntheses to prevent unwanted side reactions of the amino group.
Experimental Protocol: Boc-Protection of 2-Amino-3-methylpyridine [16]
Materials:
-
2-Amino-3-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve 2-Amino-3-methylpyridine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The product can be purified by column chromatography on silica gel.
-
N-Alkylation: The amino group can also be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base.[6][11][17][18][19] This reaction is fundamental for the synthesis of more complex secondary and tertiary amines. The direct N-alkylation of amines with alcohols is also a modern and sustainable approach.[11][17][18]
Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[7][20][21][22] In the case of 2-Amino-3-methylpyridine, the 5-position is the most susceptible to electrophilic attack due to the directing effects of both the amino and methyl groups. Halogenation and nitration are common examples of such reactions.
Coordination Chemistry
2-Amino-3-methylpyridine can act as a ligand in coordination chemistry, binding to metal ions through the pyridine ring nitrogen and/or the exocyclic amino group.[13][16][23][24][25] It can form stable complexes with various transition metals, and these complexes have been investigated for their potential applications in catalysis and materials science.[13][16][23][24][25]
Spectroscopic and Analytical Data
A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-Amino-3-methylpyridine.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts and coupling patterns are characteristic of the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for each of the six carbon atoms in the pyridine ring and the methyl group carbon. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (108.14 g/mol ). Fragmentation patterns can provide further structural information.[26] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring. |
Note: For detailed, assigned spectra and specific chemical shift values, it is recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.[4] A general protocol for acquiring NMR data for similar compounds is available.[27]
Applications in Drug Development
2-Amino-3-methylpyridine is a valuable building block in the pharmaceutical industry.[10] Its structural features allow for its incorporation into a wide range of biologically active molecules.
Synthesis of Pemirolast
Pemirolast is a mast cell stabilizer used for the treatment of allergic conjunctivitis. 2-Amino-3-methylpyridine is a key intermediate in its synthesis.
Synthesis of Lumacaftor
Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients with a specific gene mutation.[1][28][29][30] The synthesis of Lumacaftor utilizes 2-Amino-3-methylpyridine as a crucial starting material.[1][28][30] The synthesis involves a palladium-catalyzed coupling reaction of a derivative of 2-Amino-3-methylpyridine.[28]
Caption: Generalized workflow illustrating the role of 2-Amino-3-methylpyridine in the synthesis of pharmaceuticals.
Safety and Handling
2-Amino-3-methylpyridine is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[23][31]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[23][31]
Recommended Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[31][32][33][34]
-
Eye Protection: Safety glasses with side-shields or goggles.[31][32][33][34]
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[31][32][33][34]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.[23][31][34]
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[14][31][32][33][34]
-
Avoid contact with skin, eyes, and clothing.[14][23][31][32][33][34]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[24][31] The compound is hygroscopic.[6]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[14][23][31]
-
Chemical waste should be collected in a designated, labeled hazardous waste container.[31]
Spill Response:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14][31]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.[14][31]
Conclusion
2-Amino-3-methylpyridine is a foundational chemical building block with significant utility in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity, particularly of its amino group, make it a versatile precursor for a wide range of more complex molecules. A thorough understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting.
References
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Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. [Link]
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2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2018). Loba Chemie. [Link]
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Lumacaftor | New Drug Approvals. (2015). FDA. [Link]
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Chichibabin reaction - Wikipedia. Wikipedia. [Link]
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Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PMC. [Link]
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Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. (2011). Taylor & Francis. [Link]
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. Suvchem Laboratory Chemicals. [Link]
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4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. (2013). Loba Chemie. [Link]
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Chichibabin Reaction. Name-Reaction.com. [Link]
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Process For Preparation Of Lumacaftor - QuickCompany. QuickCompany. [Link]
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Spectral Assignments and Reference Data. Universitat de València. [Link]
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Chichibabin aminations of pyridine bases - Justia Patents. (1996). Justia Patents. [Link]
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2-AMINO-3-METHYLPYRIDINE - precisionFDA. precisionFDA. [Link]
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Rsc.org. [Link]
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2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. PubChem. [Link]
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Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. [Link]
- Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents.
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Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
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Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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2-AMINO-3-METHYLPYRIDINE - precisionFDA. precisionFDA. [Link]
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mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]
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Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
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Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation. PMC. [Link]
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2-Amino-3-methylpyridine - SIELC Technologies. (2018). SIELC Technologies. [Link]
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Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). YouTube. [Link]
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Comprehensive Safety, Handling, and Operational Guide for 2-Amino-3-methylpyridine (CAS 1603-40-3)
Executive Summary
2-Amino-3-methylpyridine (also known as 2-Amino-3-picoline) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex organic ligands. Due to its acute toxicity profile—particularly its high dermal permeability and inhalation hazards—rigorous engineering controls and self-validating handling protocols are mandatory. This whitepaper provides drug development professionals and bench scientists with a mechanistic understanding of the chemical's hazards and a field-proven, self-validating framework for its safe integration into synthetic workflows.
Physicochemical Profiling & Causality
Understanding the physical properties of 2-Amino-3-methylpyridine is the first step in mitigating risk, as its behavior directly dictates the necessary engineering controls.
-
State and Phase Transitions: With a melting point of 29–31 °C[1], the compound exists on the threshold between a crystalline solid and a viscous liquid at ambient room temperature. Causality: This phase duality requires temperature-controlled storage. Handling the chemical on a warm day may result in unexpected melting, rendering standard spatulas ineffective and increasing the risk of splashing. Positive displacement pipettes must be kept on standby for liquid transfers.
-
Hygroscopicity: The compound is highly hygroscopic[2],[1]. Causality: Exposure to ambient moisture not only degrades the reagent—compromising stoichiometric precision in synthetic workflows—but also alters its physical state, making it harder to handle safely. It must be stored and handled under an inert atmosphere (N₂ or Ar).
-
Vapor Pressure & Flash Point: It has a boiling point of 221–222 °C and a closed-cup flash point of 111–118 °C[2],[3]. Causality: While not highly volatile at room temperature, any exothermic reaction or external heating generates toxic amine vapors, necessitating the use of ABEK-rated filtration and continuous fume hood exhaust.
Data Presentation: Physicochemical and Hazard Summary
The following table synthesizes the critical quantitative data and hazard classifications for 2-Amino-3-methylpyridine, drawn from authoritative databases including [4] and the [5].
| Property / Hazard | Value / Classification | Causality / Operational Implication |
| Molecular Weight | 108.14 g/mol | Small molecular size facilitates rapid transdermal membrane permeation. |
| Melting Point | 29–31 °C | Phase transitions near room temperature require thermal control during handling. |
| Boiling Point | 221–222 °C | Low volatility at RT, but heating generates highly toxic vapors. |
| Flash Point | 111–118 °C (Closed Cup) | Combustible material; requires strict removal of all ignition sources. |
| Acute Oral Toxicity | LD50: 100 mg/kg (Rat) | Highly toxic if ingested; mandates strict hygiene and closed-system handling. |
| GHS Hazard Codes | H301, H310/H311, H331, H314, H373 | Fatal/toxic via all routes; causes severe burns; risks chronic organ damage. |
Toxicological Mechanisms & Hazard Assessment
The hazard profile of 2-Amino-3-methylpyridine is severe across multiple exposure routes. Supplier safety data sheets from and [2] classify the substance under strict GHS parameters.
-
Acute Systemic Toxicity (H301, H310, H331): The compound is classified as Toxic if swallowed, Toxic/Fatal in contact with skin, and Toxic if inhaled[2],[3]. Causality: The lipophilic nature of the methylpyridine ring facilitates rapid transdermal and mucosal absorption. Once absorbed, it bypasses initial localized defenses, leading to rapid systemic toxicity before hepatic first-pass metabolism can effectively clear it[4].
-
Corrosivity and Irritation (H314 / H318): It causes severe skin burns and serious eye damage[3]. Causality: The primary amine group acts as a moderate base (pKa ~7.24)[1], which can induce liquefactive necrosis upon contact with ocular or dermal tissues, destroying lipid bilayers and allowing deeper tissue penetration.
-
Chronic Exposure (H373): Repeated exposure may cause damage to organs[6]. Causality: The liver and kidneys are the primary sites for the metabolism and excretion of pyridine derivatives; chronic processing of these reactive intermediates leads to cumulative hepatotoxicity and nephrotoxicity.
Fig 2. Mechanistic pathway of systemic toxicity and metabolism following acute chemical exposure.
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflows
To ensure absolute safety, the following protocol is designed as a self-validating system . This means the successful completion of one step automatically verifies the safety of the previous step, preventing progression if a failure occurs.
Self-Validating Protocol for Dispensing and Reaction Setup
-
Environmental Verification: Before retrieving the chemical, verify that the fume hood face velocity is actively reading between 80–120 fpm.
-
Validation: If the alarm sounds or the monitor reads <80 fpm, the system prevents the user from opening the storage cabinet.
-
-
PPE Assembly: Don a chemical-resistant Tyvek suit, safety goggles, a face shield, and double gloves (inner: nitrile, outer: butyl rubber or laminate)[7],[1].
-
Causality: Nitrile alone does not provide sufficient breakthrough time against concentrated pyridine derivatives. Double gloving provides a validated fail-safe against the H310 (Fatal in contact with skin) hazard[3].
-
-
Inert Atmosphere Transfer: Transfer the sealed bottle to a glovebox or a heavily purged N₂/Ar atmosphere within the hood[1].
-
Causality: Prevents moisture absorption due to its hygroscopic nature, preserving chemical integrity and preventing unpredictable exothermic reactions with incompatible oxidizers[2].
-
-
Closed-System Weighing (The Validation Check): Tare a sealed, inert-purged reaction vial. Open the stock container, dispense the required mass using a positive displacement pipette (if ambient temp > 29 °C) or a non-reactive spatula, seal both containers, and re-weigh the vial.
-
Validation: If the mass difference exceeds the expected stoichiometric requirement + 2% margin of error, it indicates a droplet spill or calibration error inside the hood, triggering an immediate localized decontamination protocol before the vial is ever moved to the reaction station.
-
-
Decontamination Verification: Wipe down the exterior of all closed vials and the balance with a dilute acidic solution (e.g., 1% acetic acid) followed by water, to neutralize any microscopic residual amine[6].
Fig 1. Self-validating workflow for the safe handling and processing of 2-Amino-3-methylpyridine.
Emergency Response & Decontamination
Emergency protocols must be grounded in chemical causality to prevent exacerbating the hazard.
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[7]. Crucial Causality: Do not use chemical neutralizers (acids) directly on the skin. The exothermic neutralization reaction between the acid and the amine base will generate localized heat, worsening the liquefactive tissue damage. Seek immediate medical attention[3].
-
Spill Cleanup: Isolate the area and ensure ABEK respirators are equipped[3],[1]. Neutralize the spill cautiously with a solid weak acid (e.g., citric acid powder). Causality: Strong liquid acids will cause a violent exothermic reaction, potentially vaporizing the chemical and creating a massive inhalation hazard. Citric acid safely protonates the amine, converting it into a non-volatile, water-soluble salt. Absorb the resulting mixture with an inert material (vermiculite or dry sand) and place it in a sealed, labeled container for hazardous waste disposal[2].
References
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PubChem, National Library of Medicine. "2-Amino-3-methylpyridine | C6H8N2 | CID 15347." National Institutes of Health. URL:[Link]
-
Environmental Protection Agency (EPA). "Acute Oral Toxicity Data - 2-Amino-3-methylpyridine." EPA CompTox Chemicals Dashboard. URL: [Link]
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2-Amino-3-Methylpyridine Derivatives and Analogs: A Comprehensive Guide to Synthesis, Pharmacological Applications, and Coordination Chemistry
Introduction & Chemical Scaffold
The 2-amino-3-methylpyridine (also known as 2-amino-3-picoline) scaffold is a highly privileged pharmacophore in modern medicinal and coordination chemistry. Characterized by an endocyclic pyridine nitrogen and an exocyclic primary amine, this bidentate motif offers versatile coordination modes for transition metals and acts as a robust building block for synthesizing complex heterocyclic therapeutics.
From a drug design perspective, the steric bulk of the 3-methyl group restricts the rotation of substituents attached to the 2-amino group, locking derivatives into specific bioactive conformations. This structural rigidity is heavily exploited in the development of highly selective enzyme inhibitors, anticancer agents, and antimicrobial metal complexes[1][2].
Pharmacological Applications & Mechanistic Pathways
FAAH Inhibition and Non-Ulcerogenic Analgesia
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen target cyclooxygenase (COX) enzymes, often leading to gastrointestinal toxicity. By synthesizing amide derivatives of NSAIDs using 2-amino-3-methylpyridine, researchers have developed dual-action compounds that retain COX inhibition while potently inhibiting Fatty Acid Amide Hydrolase (FAAH) [3][4].
FAAH is the primary enzyme responsible for degrading anandamide (AEA), an endogenous cannabinoid. Inhibiting FAAH elevates AEA levels, activating CB1 and CB2 receptors to produce profound analgesia without the ulcerogenic side effects typical of NSAIDs. Notably, this interaction exhibits strict enantiomeric selectivity. The (S)-enantiomer of the ibuprofen derivative (Ibu-AM5) is approximately ten times more potent than its (R)-counterpart[4].
Diagram 1: Mechanism of (S)-Ibu-AM5 inducing analgesia via FAAH inhibition and AEA accumulation.
Anticancer Therapeutics
The 2-amino-3-methylpyridine core is frequently utilized to synthesize potent kinase inhibitors and antiproliferative agents. For example, azaindirubin derivatives synthesized from this scaffold demonstrate extraordinary cytotoxicity against HT29 colon tumor cells and MCF-7 breast cancer cells, with IC50 values plunging into the low nanomolar range (~2 nM)[5]. Furthermore, pyrido[2,3-d]pyrimidine diamine derivatives utilizing this backbone have shown superior efficacy against MCF-7 cells compared to standard chemotherapeutics like doxorubicin[1].
Coordination Chemistry & Antimicrobial Therapeutics
In coordination chemistry, 2-amino-3-methylpyridine acts as a powerful ligand for transition metals like Ag(I) and Cu(II). The endocyclic nitrogen serves as a strong nucleophilic center, while the exocyclic amine can participate in hydrogen bonding or act as a bridging ligand to form polymeric 2D structures[2][6].
The complexation of silver(I) with 2-amino-3-methylpyridine—yielding complexes such as [Ag(2-amino-3-methylpyridine)2]NO3 —drastically amplifies the inherent antimicrobial properties of the silver ion. This enhanced efficacy is attributed to the "chelate effect," which increases the lipophilicity of the metal complex, allowing it to penetrate bacterial cell membranes more efficiently than free metal ions or uncoordinated ligands[6][7].
Quantitative Efficacy Data
Table 1: Pharmacological and antimicrobial efficacy of key 2-amino-3-methylpyridine derivatives.
| Compound / Complex | Target / Assay | Efficacy Metric | Reference |
| (S)-Ibu-AM5 | FAAH Inhibition (Rat brain) | IC50 = 0.59 μM | [4] |
| (R)-Ibu-AM5 | FAAH Inhibition (Rat brain) | IC50 = 5.7 μM | [4] |
| 7'-azaindirubin-3'-oxime | MCF-7 / HT29 Proliferation | IC50 ≈ 2.0 nM | [5] |
| [Ag(2-amino-3-methylpyridine)2]NO3 | S. lutea (Antibacterial) | MIC = 2.0 μg/mL | [6] |
| Ag(I) Polymeric Complex | AChE Enzyme Inhibition | IC50 = 0.95 μg/mL | [2] |
In Vitro Metabolism & Pharmacokinetics
Understanding the metabolic fate of the 2-amino-3-methylpyridine scaffold is critical for preclinical toxicology. In vitro studies utilizing hepatic microsomes reveal significant species-dependent metabolism mediated by Cytochrome P450 enzymes[8].
-
Primary Metabolites: The scaffold is primarily metabolized into 2-amino-3-methylpyridine-N-oxide (2A3MPNO), 2-amino-3-hydroxymethylpyridine (2A3HMP), and 2-amino-3-methyl-5-hydroxypyridine (2A3M5HP)[8].
-
Species Variability: Dogs and rabbits exhibit high N-oxidation activity, whereas hamsters predominantly form the hydroxymethyl metabolite (2A3HMP). Rats show comparatively lower baseline metabolic turnover[8]. This species divergence dictates the selection of animal models during IND-enabling toxicology studies.
Experimental Methodologies
Protocol A: Synthesis of (S)-Ibu-AM5 (Amide Coupling)
Causality Note: This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid of ibuprofen, while HOBt forms a reactive, hydrolysis-resistant OBt-ester intermediate. Crucially, HOBt suppresses the racemization of the (S)-enantiomer during coupling, preserving the stereocenter required for potent FAAH inhibition[3][4].
Diagram 2: Step-by-step synthetic workflow for the preparation of (S)-Ibu-AM5.
Step-by-Step Procedure:
-
Dissolve (S)(+)-ibuprofen (0.21 g, 1 mmol), EDC (0.21 g, 1.1 mmol), and HOBt (0.13 g, 1 mmol) in 10 mL of dry acetonitrile under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.
-
Add 2-amino-3-methylpyridine (0.11 g, 1 mmol) to the activated mixture.
-
Allow the reaction to stir at room temperature for 48 hours. Monitor progression via TLC (silica gel).
-
Evaporate the solvent to dryness in vacuo.
-
Reconstitute the residue in 15 mL of brine and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate to yield the pure (S)-Ibu-AM5[4].
Protocol B: Synthesis of [Ag(2-amino-3-methylpyridine)2]NO3
Causality Note: The reaction is conducted in a water/ethanol mixture to ensure the solubility of both the inorganic silver salt and the organic ligand. The slow crystallization at 4°C is critical; rapid precipitation leads to amorphous powders, whereas slow cooling yields high-quality single crystals suitable for X-ray diffraction. The procedure must be protected from intense light to prevent the photoreduction of Ag(I) to elemental Ag(0)[6].
Step-by-Step Procedure:
-
Dissolve AgNO3 (0.170 g, 1.0 mmol) in 10 mL of deionized water in a foil-wrapped flask to minimize light exposure.
-
Prepare an ethanolic solution of 2-amino-3-methylpyridine (0.108 g, 1.0 mmol).
-
Add the ligand solution dropwise to the stirred silver nitrate solution over a period of 20 minutes.
-
Stir the resulting clear solution continuously for an additional 10 minutes.
-
Transfer the solution to a refrigerator (~4 °C) and leave undisturbed for several days.
-
Isolate the resulting colorless, plated crystals via vacuum filtration.
-
Wash the crystals with a minimal volume of cold ethanol and air-dry (Yield: ~76%)[6].
Conclusion
The 2-amino-3-methylpyridine scaffold is far more than a simple building block; it is a structural linchpin that dictates the pharmacokinetic and pharmacodynamic profiles of its derivatives. Whether deployed to lock NSAID derivatives into FAAH-inhibitory conformations, or utilized to shuttle antimicrobial silver ions across bacterial membranes via the chelate effect, mastering the chemistry of this molecule is essential for advanced drug discovery and coordination chemistry.
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[1] Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen (2024). 1
-
[2] Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI (2023).2
-
[3] Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity. DiVA Portal (2015).3
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[8] Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman. PubMed / NIH. 8
-
[5] Azaindirubins, 7-7'-diazaindirubin and the corresponding 3'-oxime ether derivates: production thereof, their production and use as a medicament. Google Patents. 5
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[4] Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLOS ONE (2015). 4
-
[7] Synthesis, crystal structure, quantum chemical calculations, DNA interactions and antimicrobial activity of [Ag(2-amino-3-methylpyridine)2]NO3. Chalmers University of Technology (2010). 7
-
[6] Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of[Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. Inorganic Chemistry - ACS Publications (2010). 6
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The Strategic deployment of 2-Amino-3-picoline in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling the Versatility of a Privileged Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2-amino-3-picoline (also known as 2-amino-3-methylpyridine) has emerged as a highly versatile and valuable scaffold. Its unique arrangement of a nucleophilic amino group and a methyl-substituted pyridine ring provides a powerful platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the applications of 2-amino-3-picoline, delving into the causality behind experimental choices and providing field-proven insights into its use in the synthesis of key heterocyclic motifs and bioactive molecules.
Core Physicochemical Properties and Reactivity Profile
2-Amino-3-picoline is a solid at room temperature with a molecular weight of 108.14 g/mol . Its structure features a pyridine ring, which imparts aromaticity and a degree of thermal stability. The exocyclic amino group at the 2-position is a key reactive site, readily participating in nucleophilic substitution and coupling reactions. The methyl group at the 3-position, while seemingly simple, can influence the regioselectivity of certain reactions and can itself be a site for functionalization under specific conditions.
| Property | Value |
| CAS Number | 1603-40-3 |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | Solid |
Spectroscopic data for 2-Amino-3-picoline can be found in various databases, providing valuable information for its characterization.
Pillar 1: N-Functionalization - A Gateway to Diverse Scaffolds
The primary amino group of 2-amino-3-picoline is a versatile handle for introducing a wide range of substituents, most notably through N-arylation reactions. These transformations are fundamental in the construction of N-aryl-2-aminopyridine moieties, which are prevalent in medicinal chemistry.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a mild and highly general method for the N-arylation of amines.[1] The reaction of 2-amino-3-picoline with aryl halides or triflates, catalyzed by a palladium complex with a suitable phosphine ligand, provides a direct route to N-aryl-2-amino-3-picolines.
Causality in Experimental Design: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reductive elimination step, which is typically the turnover-limiting step in the catalytic cycle. The base, commonly a sterically hindered alkoxide like sodium tert-butoxide, is crucial for the deprotonation of the amine to form the palladium-amido complex.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and 2-amino-3-picoline (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) to the Schlenk tube.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[2] This copper-catalyzed reaction provides an alternative to palladium-based methods for the N-arylation of 2-amino-3-picoline, particularly with aryl iodides.[3]
Causality in Experimental Design: Traditional Ullmann conditions often required harsh reaction temperatures. The use of ligands, such as 1,10-phenanthroline or various amino acids, can significantly lower the required temperature and improve yields by stabilizing the copper catalyst and facilitating the coupling process.[2] The choice of base, often a carbonate or phosphate, is also critical for the reaction's success.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-20 mol%), the ligand (e.g., L-proline, 10-40 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Addition of Reactants: Add the aryl iodide (1.0 equivalent) and 2-amino-3-picoline (1.2-1.5 equivalents).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.
-
Reaction Execution: Heat the mixture to the required temperature (typically 100-150 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.
Pillar 2: C-H Functionalization - The Power of a Directing Group
A significant advancement in modern organic synthesis is the ability to directly functionalize C-H bonds. The pyridine nitrogen in N-aryl-2-aminopyridine derivatives, formed from 2-amino-3-picoline, can act as an effective directing group in transition metal-catalyzed C-H activation reactions.[4] This strategy allows for the selective introduction of various functional groups at the ortho-position of the N-aryl ring.
Mechanistic Rationale: The pyridyl nitrogen coordinates to the metal center (e.g., palladium, rhodium, or iridium), forming a stable five- or six-membered cyclometalated intermediate.[4] This brings the metal catalyst in close proximity to the ortho-C-H bond of the N-aryl group, facilitating its cleavage and subsequent functionalization.
Caption: Generalized mechanism of directed C-H functionalization.
This chelation-assisted strategy enables a variety of transformations, including:
-
Annulation reactions: The reaction of N-aryl-2-aminopyridines with alkynes or alkenes can lead to the formation of fused heterocyclic systems such as indoles and quinolines.[4]
-
Acylation and Alkylation: Direct introduction of acyl and alkyl groups at the ortho-position.[4]
Pillar 3: Synthesis of Privileged Heterocyclic Scaffolds
2-Amino-3-picoline is a cornerstone in the synthesis of several classes of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that are present in several marketed drugs, including anxiolytics and hypnotics.[5][6] The reaction of 2-amino-3-picoline with α-haloketones is a classical and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-picoline (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reactant: Add the α-haloketone (e.g., phenacyl bromide, 1.0 equivalent) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed, and the residue can be purified by recrystallization or column chromatography.
The versatility of this synthesis allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs.[7]
2-Amino-3-cyanopyridines and Quinolines
2-Amino-3-picoline can also serve as a precursor for more complex pyridine and quinoline derivatives. For instance, multicomponent reactions involving an aldehyde, a ketone, malononitrile, and ammonium acetate can lead to the formation of highly substituted 2-amino-3-cyanopyridines.[8] These compounds are valuable intermediates for the synthesis of other heterocyclic systems and have shown a range of biological activities, including as carbonic anhydrase inhibitors.[9]
Furthermore, derivatives of 2-amino-3-picoline can be utilized in the synthesis of quinoline scaffolds, which are found in a large number of natural products and pharmaceuticals with applications as antimalarials, antibacterials, and anticancer agents.[10][11] For example, a reductive cyclization of nitro and cyano groups in a precursor derived from 2-amino-3-picoline can yield 2-aminoquinoline derivatives.[10]
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The scaffolds derived from 2-amino-3-picoline are particularly prevalent in the development of kinase inhibitors, a major class of targeted cancer therapeutics.
PIM-1 Kinase Inhibitors
Several studies have reported the synthesis of potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[12][13][14] The thieno[2,3-b]pyridine and pyridothienopyrimidin-4-one scaffolds, which can be synthesized from 2-amino-3-picoline derivatives, have shown significant PIM-1 inhibitory activity.[12][13]
Structure-Activity Relationship Insights: The design of these inhibitors often involves the strategic placement of substituents on the core heterocycle to optimize interactions with the ATP-binding pocket of the kinase. For instance, the presence of specific aryl groups can lead to enhanced potency and selectivity.[14]
Conclusion: A Versatile Building Block for Future Innovations
2-Amino-3-picoline has proven to be a remarkably versatile and indispensable building block in organic synthesis. Its ability to undergo a wide range of transformations, from N-functionalization and directed C-H activation to the construction of complex heterocyclic systems, underscores its importance in both academic research and industrial drug development. The insights and protocols provided in this guide aim to equip researchers with the knowledge to effectively harness the synthetic potential of this privileged scaffold, paving the way for the discovery and development of novel molecules with significant therapeutic potential.
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The Strategic Role of 2-Amino-3-methylpyridine in Advanced Chemical Synthesis: A Comprehensive Technical Guide
Executive Summary
2-Amino-3-methylpyridine (CAS: 1603-40-3), also known as 2-Amino-3-picoline, is a highly versatile heterocyclic building block characterized by a unique electronic dichotomy. The presence of an electron-withdrawing endocyclic pyridine nitrogen paired with an electron-donating exocyclic amine and a sterically active methyl group endows this molecule with exceptional nucleophilic and chelating properties [[1]](). As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its applications in active pharmaceutical ingredient (API) engineering, metallopharmaceutical design, and agrochemical formulation.
Pharmaceutical Applications & API Engineering
Crystal Engineering and Proton-Transfer Salts
A primary bottleneck in modern drug development is the suboptimal physicochemical properties (e.g., solubility, mechanical stability, bioavailability) of raw APIs. 2-Amino-3-methylpyridine serves as an excellent model API for supramolecular crystal engineering. By reacting it with specific carboxylic acid coformers, researchers can generate proton-transfer salts that drastically improve pharmacokinetic (ADME) profiles 2.
Mechanistic Causality: When exposed to acids like fumaric acid or 5-chlorosalicylic acid, protonation occurs selectively at the endocyclic pyridine nitrogen rather than the exocyclic amine. This regioselectivity is driven by the thermodynamic stabilization of the resulting pyridinium cation via aromatic resonance. The protonated nitrogen then acts as a potent hydrogen-bond donor, interacting with the carboxylate anion to form highly stable R22(8) ring motifs 2. The choice of coformer dictates the macroscopic stability of the crystal: dicarboxylic acids like fumaric acid create an extensive 3D hydrogen-bonding network, resulting in a tightly packed lattice with minimal void volume, whereas bulky coformers introduce steric hindrance that loosens the packing [[3]]().
Metallopharmaceuticals and Anticancer Agents
Transition metal complexes utilizing 2-amino-3-methylpyridine as a ligand have demonstrated profound biological activity.
-
Platinum Complexes: It is a critical component in the synthesis of next-generation cisplatin analogues, such as cis-[ammine(2-amino-3-picoline)PtCl2]4. The steric bulk of the 3-methyl group alters the spatial approach of the platinum center to DNA, which helps overcome the target-site resistance mechanisms often encountered with traditional cisplatin therapies.
-
Silver/Copper Coordination Polymers: Ag(I) and Cu(II) complexes exhibit moderate antibacterial and antioxidant activities. In these systems, the pyridine nitrogen coordinates directly to the metal center, while the exocyclic −NH2 group acts as a bridge to adjacent metal ions, assembling robust 2D polymeric networks 5.
Fig 1. Divergent synthetic pathways of 2-Amino-3-methylpyridine.
Agrochemical Innovations
In the agricultural sector, 2-amino-3-methylpyridine is an indispensable precursor for the synthesis of mesoionic pesticides and nicotinic insecticides [[6]]().
Mechanistic Causality: To synthesize nicotinic acetylcholine receptor agonists (like imidacloprid analogues), the exocyclic amine of 2-amino-3-methylpyridine is first converted to a diazonium salt. Subsequent substitution with a halogen via a Sandmeyer-type reaction yields 2-chloro-3-methylpyridine derivatives. These chlorinated intermediates are highly electrophilic at the methyl position (following radical chlorination to chloromethyl), making them perfect substrates for coupling with various pharmacophores to yield potent, broad-spectrum insecticides [[7]]().
Quantitative Data Summary
The following table summarizes the structure-property relationships when 2-Amino-3-methylpyridine is engineered into different solid-state forms.
| Compound / Complex | Coformer / Metal | Void Volume (ų) | Band Gap (eV) | Primary Application |
| Bis(2-amino-3-methylpyridinium) Fumarate Dihydrate | Fumaric Acid | 39.65 | 4.0035 | High-stability API formulation 2 |
| 2-Amino-3-methylpyridinium 5-Chlorosalicylate | 5-Chlorosalicylic Acid | 118.10 | 2.6577 | Optoelectronic / API intermediate [[2]]() |
| Ag(I) Polymeric Complex | AgNO3 | N/A | N/A | Luminescent / Antibacterial agent 5 |
| cis-[ammine(2-amino-3-picoline)PtCl2] | PtCl2 | N/A | N/A | Cytotoxic Anticancer Drug 4 |
Experimental Protocols
Protocol 1: Thermodynamic Co-Crystallization of API Salts
To achieve a mechanically stable API lattice with a low void surface area, thermodynamic control during crystallization is paramount 3.
-
Preparation: Dissolve 1 molar equivalent of 2-amino-3-methylpyridine and 1 molar equivalent of fumaric acid in 30 mL of absolute ethanol. Rationale: Ethanol is a protic solvent that stabilizes the ionic intermediates during proton transfer without aggressively competing for hydrogen bonds during lattice formation.
-
Equilibration: Stir the mixture at ambient temperature (293 K) for 3 hours to ensure complete proton transfer from the carboxylic acid to the pyridine nitrogen.
-
Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to remove any nucleation-inducing particulate impurities.
-
Crystallization: Seal the vial and allow the solution to cool slowly and evaporate undisturbed. Rationale: Slow kinetics prevent kinetic trapping, allowing the molecules to arrange into the most thermodynamically stable R22(8) motif.
-
Harvesting: Isolate the clear green block-shaped crystals after 72-96 hours.
Fig 2. Optimized workflow for the thermodynamic crystallization of API salts.
Protocol 2: Synthesis of Ag(I) Coordination Polymeric Networks
-
Reaction: React 2-amino-3-methylpyridine with AgNO3 in a 2:1 molar ratio in a methanol/water solvent system.
-
Coordination: Allow the endocyclic nitrogen to coordinate to the Ag(I) center. Rationale: The endocyclic nitrogen is a softer base compared to the exocyclic amine, making it the kinetically favored coordination site for the soft Ag(I) acid.
-
Polymerization: The nitrate anion ( NO3− ) stabilizes the growing 2D structure by hydrogen bonding with the −NH2 groups, forcing a cis-arrangement that allows the −NH2 to bridge to an adjacent Ag(I) ion 5.
-
Isolation: Filter and wash the resulting luminescent polymeric crystals with cold methanol.
References
-
MDPI (Molecules). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from: [Link]
-
Taylor & Francis. Cisplatin and Related Anticancer Drugs: Recent Advances and Insights. Retrieved from:[Link]
-
IUCr Journals. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Retrieved from: [Link]
-
PubMed / NIH. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives. Retrieved from: [Link]
- Google Patents.Mesoionic pesticides (WO2012106495A1).
-
PMC / NIH. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. Retrieved from: [Link]
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Methodological & Application
The Versatile Building Block: A Detailed Guide to the Synthetic Applications of 2-Amino-3-methylpyridine
Abstract
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals on the utilization of 2-Amino-3-methylpyridine as a versatile building block in organic synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, providing field-proven insights into its reactivity and application in key synthetic transformations. We will explore its use in the construction of C-N and C-C bonds through seminal reactions such as the Buchwald-Hartwig amination and Sonogashira coupling. Furthermore, its role as a precursor in the synthesis of fused heterocyclic systems, including imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines, will be detailed with step-by-step protocols. This guide is grounded in authoritative references and aims to be a self-validating system for the practical application of 2-Amino-3-methylpyridine in the laboratory.
Introduction: Unveiling the Potential of a Substituted Pyridine
2-Amino-3-methylpyridine, a readily available and relatively inexpensive starting material, has emerged as a valuable scaffold in the synthesis of a diverse array of complex molecules. Its unique electronic and steric properties, arising from the interplay between the amino and methyl substituents on the pyridine ring, govern its reactivity and make it a strategic choice for the construction of novel compounds with potential biological activity. The nucleophilic amino group and the activated pyridine ring provide multiple avenues for functionalization, rendering it a cornerstone in medicinal chemistry and materials science. This guide will provide a deep dive into the practical aspects of harnessing the synthetic potential of this important molecule.
Safety and Handling
2-Amino-3-methylpyridine is a toxic compound if swallowed or in contact with skin and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water and seek medical attention.
Table 1: Physical and Safety Properties of 2-Amino-3-methylpyridine
| Property | Value |
| CAS Number | 1603-40-3 |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 29-33 °C |
| Boiling Point | 221-222 °C |
| Hazard Statements | H301, H311, H315, H319, H335 |
Core Synthetic Applications: Detailed Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for key synthetic transformations involving 2-Amino-3-methylpyridine. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemistry.
N-Arylation Reactions: Forging the C-N Bond
The construction of N-aryl-2-aminopyridine moieties is a fundamental transformation in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods to achieve this.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its mild reaction conditions and broad substrate scope.[2][3]
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), 2-Amino-3-methylpyridine (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[4]
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-methylpyridin-2-amine.
Causality and Insights:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or BINAP are often effective for coupling with heteroaryl amines as they promote the reductive elimination step and stabilize the active Pd(0) species.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.
C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] To utilize 2-Amino-3-methylpyridine in a Sonogashira reaction, it must first be converted to a suitable halo-pyridine derivative.
The Sandmeyer reaction provides a reliable method to convert an amino group on an aromatic ring to a halide.
Experimental Protocol:
-
Diazotization: To a stirred solution of 2-Amino-3-methylpyridine (10 mmol) in a mixture of concentrated sulfuric acid and water at 0 °C, add a solution of sodium nitrite (11 mmol) in water dropwise, maintaining the temperature below 5 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (15 mmol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Work-up: Cool the mixture and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-iodo-3-methylpyridine by column chromatography.
Caption: Workflow for Sonogashira Coupling.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodo-3-methylpyridine (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (0.03 equiv.).[8]
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF (5 mL) followed by a base like triethylamine (2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-alkynyl-3-methylpyridine.
Causality and Insights:
-
Dual Catalysis: The Sonogashira reaction relies on a synergistic interplay between palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper co-catalyst activates the alkyne.[7]
-
Base: The amine base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate and also serves to neutralize the hydrogen halide formed during the reaction.
Cyclization Reactions: Building Fused Heterocyclic Scaffolds
2-Amino-3-methylpyridine is an excellent precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many pharmaceuticals.
Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-methylpyridine (1.0 mmol, 1.0 equiv.) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol, 1.0 equiv.) in ethanol (10 mL).
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
Pyrido[2,3-b]pyrazines are another important class of fused heterocycles. Their synthesis can be achieved by the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.[1][9] While 2-Amino-3-methylpyridine is not a direct precursor, it can be converted to 2,3-diamino-x-methylpyridine through nitration followed by reduction, which then serves as the key intermediate.
Experimental Protocol (from 2,3-diaminopyridine derivative):
-
Reaction Setup: To a solution of the 2,3-diaminopyridine derivative (1.0 mmol) in a solvent mixture of DMF and ethanol, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol).[1]
-
Reaction: Heat the reaction mixture at 90 °C for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Data Summary and Visualization
Table 2: Representative Reaction Conditions for the Synthesis of 2-Amino-3-methylpyridine Derivatives
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) |
| Buchwald-Hartwig | 2-Amino-3-methylpyridine | Aryl bromide | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 110 | 12-24 |
| Sonogashira | 2-Iodo-3-methylpyridine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF | RT - 50 | 4-12 |
| Imidazo[1,2-a]pyridine | 2-Amino-3-methylpyridine | α-Haloketone | - | Ethanol | Reflux | 4-6 |
| Pyrido[2,3-b]pyrazine | 2,3-Diamino-x-methylpyridine | 1,2-Dicarbonyl | - | DMF/Ethanol | 90 | 2-4 |
subgraph "C-N Bond Formation"
C;
end
subgraph "C-C Bond Formation"
D;
end
subgraph "Fused Heterocycles"
E;
G;
end
style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style B fill:#F1F3F4,stroke:#333,stroke-width:1px,color:#202124
style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style E fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style F fill:#F1F3F4,stroke:#333,stroke-width:1px,color:#202124
style G fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
Caption: Synthetic pathways from 2-Amino-3-methylpyridine.
Conclusion
2-Amino-3-methylpyridine stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its strategic placement of amino and methyl groups on the pyridine core allows for a diverse range of transformations, leading to valuable N-arylated products, alkynylated pyridines, and a variety of fused heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications.
References
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Khalafy, J., Marjani, A. P., & Haghipour, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2(1), 21-26. [Link]
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Growing Science. (2013). Pyrido[2-3-b]pyrazines. [Link]
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Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
-
ResearchGate. (2014). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. [Link]
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ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
ResearchGate. (2018). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
Organic Syntheses. (n.d.). 2-Phenylpyridine. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
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University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
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Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
MDPI. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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PMC. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
SciSpace. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
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MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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ResearchGate. (2025). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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PMC. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
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Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
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Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. [Link]
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Application Notes and Protocols for the Use of 2-Amino-3-methylpyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Amino-3-methylpyridine Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced efficacy and specificity is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals.[1] Among these, the 2-aminopyridine motif stands out as a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds and approved drugs.[2] 2-Amino-3-methylpyridine, a readily available and versatile building block, offers medicinal chemists a unique entry point into this valuable chemical space.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-3-methylpyridine in medicinal chemistry. We will delve into its application as a core structural element in approved therapeutics, explore key synthetic methodologies for its elaboration, provide a detailed experimental protocol for a common and critical cross-coupling reaction, and analyze the structure-activity relationships (SAR) of its derivatives. Our focus is not merely on procedural steps but on elucidating the underlying chemical principles and strategic considerations that drive successful drug design and development programs.
The 2-Aminopyridine Scaffold in an FDA-Approved Drug: The Case of Sotorasib
The therapeutic potential of the aminopyridine scaffold is powerfully exemplified by the FDA-approved drug Sotorasib (LUMAKRAS™).[3] Approved in 2021, Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein, a key driver in several difficult-to-treat cancers, including non-small cell lung cancer.[4][5] While Sotorasib does not contain the 2-Amino-3-methylpyridine moiety itself, its core structure features a more complex, substituted aminopyridine derivative, namely 3-amino-2-isopropyl-4-methylpyridine.[6] The synthesis and mechanism of action of Sotorasib provide invaluable insights into the successful application of this scaffold in a clinical setting.
The aminopyridine core in Sotorasib plays a crucial role in orienting the molecule within the binding pocket of the KRAS G12C protein, enabling a covalent interaction with the mutant cysteine residue. This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote cancer cell growth and proliferation.[3] The development of Sotorasib underscores the power of the aminopyridine scaffold to generate highly potent and selective inhibitors for challenging therapeutic targets.
Caption: Structure of Sotorasib highlighting the core components.
Synthetic Strategies for the Functionalization of 2-Amino-3-methylpyridine
The utility of 2-Amino-3-methylpyridine as a medicinal chemistry building block is contingent on the ability to selectively and efficiently modify its structure. The two primary sites for functionalization are the amino group (N-functionalization) and the pyridine ring (C-functionalization), typically at positions 4, 5, or 6 after halogenation. Transition metal-catalyzed cross-coupling reactions are the cornerstone of these transformations.[7][8]
N-Arylation: The formation of a C-N bond between the amino group of 2-Amino-3-methylpyridine and an aryl halide or triflate is a common strategy to introduce diversity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for this purpose. The choice of ligand is critical for achieving high yields and accommodating a broad range of substrates. Bulky, electron-rich phosphine ligands, such as t-BuBrettPhos, are often employed to facilitate the catalytic cycle.[9]
C-C Bond Formation (Suzuki-Miyaura Coupling): To elaborate the pyridine core, it is often necessary to first introduce a handle for cross-coupling, such as a bromine or iodine atom. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used and versatile method for forming C-C bonds.[10] The reaction is typically catalyzed by a palladium(0) species and requires a base to activate the boronic acid.[11] The electron-rich nature of the 2-aminopyridine ring can sometimes pose challenges due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst inhibition.[7] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful outcome.
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"2-Amino-3-picoline in the synthesis of pharmaceutical intermediates"
An Application Guide to 2-Amino-3-Picoline in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of 2-Amino-3-Picoline
2-Amino-3-picoline, also known as 3-methyl-2-aminopyridine, is a substituted pyridine that serves as a highly versatile and strategic building block in the synthesis of complex pharmaceutical intermediates. Its value lies in the unique arrangement of three distinct reactive centers: a nucleophilic primary amine at the C2 position, an activatable methyl group at the C3 position, and the pyridine ring itself. This trifecta of functionality allows for a diverse range of chemical transformations, making it a prized starting material for constructing the core scaffolds of various biologically active molecules. This guide provides an in-depth exploration of the key chemical reactions that leverage 2-amino-3-picoline's structure and offers detailed protocols for its conversion into valuable downstream intermediates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key data for 2-amino-3-picoline are summarized below.
Table 1: Physicochemical Properties of 2-Amino-3-Picoline
| Property | Value | Reference(s) |
| CAS Number | 1603-40-3 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [1][3] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | Clear yellow liquid after melting | [1] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 221-222 °C | [1] |
| Density | 1.073 g/mL at 25 °C | [1] |
| pKa | 7.24 (25°C) | [1] |
| Solubility | Soluble in water (1000 g/L) | [1] |
Table 2: Spectroscopic Data for 2-Amino-3-Picoline
| Spectrum Type | Key Peaks / Shifts (ppm) | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.98 (d, J=5.1 Hz), 7.18 (d, J=7.2 Hz), 6.53 (dd, J=5.1, 7.2 Hz), 5.22 (s, NH₂), 1.98 (s, CH₃) | [4] |
| FTIR (Melt) | Key absorptions corresponding to N-H stretching (amine), C-H stretching (aromatic and methyl), and C=N/C=C stretching (pyridine ring). | [5] |
dot
Caption: Structure of 2-Amino-3-picoline.
Part 1: Foundational Transformations for Intermediate Synthesis
The strategic utility of 2-amino-3-picoline stems from its capacity to undergo clean and efficient transformations at its primary amino group. These reactions are foundational for converting it into a more functionalized intermediate, ready for coupling in later synthetic stages.
The Sandmeyer Reaction: Gateway to Pyridine Functionalization
Expertise & Rationale: The Sandmeyer reaction is a powerful tool for converting an aromatic primary amine into a wide array of functional groups.[6][7][8] The process involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt features an exceptionally good leaving group (N₂ gas), which can be readily displaced by various nucleophiles, often with the aid of a copper(I) catalyst.[9][10] This transformation is paramount because it replaces a relatively unreactive C-N bond with versatile functional groups like halides (Cl, Br) or a cyano group, thereby unlocking new synthetic pathways. For example, converting the amino group to a chlorine atom creates an electrophilic center at C2, enabling subsequent nucleophilic aromatic substitution reactions.
This protocol details the conversion of 2-amino-3-picoline to 2-chloro-3-methylpyridine, a key intermediate for further elaboration.
Materials:
-
2-Amino-3-picoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-amino-3-picoline (1.0 eq).
-
Carefully add concentrated HCl (3.0 eq) and water, while cooling the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Sandmeyer Reaction (Displacement):
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq). Cool this mixture to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and neutralize it by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-chloro-3-methylpyridine.
-
The product can be further purified by vacuum distillation or column chromatography.
-
dot
Caption: Workflow for the Sandmeyer synthesis of 2-chloro-3-methylpyridine.
The Ullmann Condensation: Forging C-N Bonds
Expertise & Rationale: The Ullmann condensation is a copper-catalyzed cross-coupling reaction essential for forming carbon-nitrogen bonds, specifically for N-arylation of amines.[11][12] This reaction is a cornerstone for synthesizing diarylamine structures, which are prevalent in many pharmaceutical agents. Traditionally, these reactions required harsh conditions, including high temperatures (often >200 °C) and polar, high-boiling solvents.[11] However, modern advancements have introduced ligand-accelerated protocols (e.g., using L-proline or diamines) that significantly lower the required reaction temperature, making the process more practical and accessible.[13] Applying this reaction to 2-amino-3-picoline allows it to be coupled with various aryl halides, building molecular complexity and generating key pharmaceutical intermediates.
This protocol describes the synthesis of 2-((3-methylpyridin-2-yl)amino)benzoic acid, an intermediate for pharmacologically relevant scaffolds like pyrido[2,1-b]quinazolin-11-ones, which have been investigated for antiallergic properties.[14] The use of microwave irradiation provides a significant rate enhancement.
Materials:
-
2-Amino-3-picoline
-
2-Chlorobenzoic Acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper powder or Copper(I) Iodide (CuI)
-
Microwave reactor vials
Procedure:
-
Reaction Setup:
-
To a microwave reaction vial, add 2-amino-3-picoline (2.0 eq), 2-chlorobenzoic acid (1.0 eq), anhydrous potassium carbonate (1.0 eq), and a catalytic amount of copper powder (e.g., 3% by weight relative to the benzoic acid).
-
The reaction can be run solvent-free ("dry media") or with a minimal amount of a high-boiling polar solvent like DMF or NMP. For a dry media reaction, ensure the reagents are finely ground and intimately mixed.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined experimentally. Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Work-up and Isolation:
-
After cooling, dilute the reaction mixture with water.
-
Acidify the solution with 2M HCl to a pH of ~4-5. This will protonate the product and cause it to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol or ether.
-
The crude 2-((3-methylpyridin-2-yl)amino)benzoic acid can be recrystallized for further purification. This intermediate can then be cyclized to the corresponding quinazolinone via thermal or acid-catalyzed dehydration.
-
dot
Caption: A postulated catalytic cycle for the Ullmann Condensation.
Safety and Handling
Proper handling of 2-amino-3-picoline is crucial due to its hazardous properties. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 3: Hazard and Safety Information for 2-Amino-3-Picoline
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| Acute Toxicity | Toxic if swallowed or in contact with skin. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves and clothing. | [15][16] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | Avoid contact with skin and eyes. Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. | [15][16] |
| Respiratory Hazard | May cause respiratory irritation. Avoid inhalation of vapor or mist. | Use only in a well-ventilated area or with respiratory protection. | [15][16] |
| Storage | Hygroscopic. | Keep container tightly closed in a dry, cool, and well-ventilated place. Reseal opened containers carefully. | [15] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Store away from incompatible materials. | [16] |
References
- Vertex AI Search. (2026, March 1). 2-Amino-3-nitro-4-picoline: A Fundamental Building Block for Chemical Synthesis.
-
ResearchGate. (n.d.). Synthesis of sorafenib | Request PDF. Retrieved from [Link]
- Thieme. (2023, August 21). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
-
RTI International. (n.d.). A practical, laboratory-scale synthesis of perampanel. Retrieved from [Link]
-
New Drug Approvals. (2016, February 15). Perampanel. Retrieved from [Link]
- Google Patents. (n.d.). CN105085388A - Synthesis method for sorafenib intermediate.
- Google Patents. (n.d.). CN110028442B - Simple preparation method of Perampanel.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Technical Disclosure Commons. (2022, March 17). Process for the preparation of Perampanel. Retrieved from [Link]
-
QuickCompany. (n.d.). Novel Process For The Preparation Of Sorafenib. Retrieved from [Link]
-
Justia Patents. (2018, January 11). process and intermediates for the preparation of perampanel. Retrieved from [Link]
- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
- Heterocycles. (2016, February 5).
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-3-cyanoquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-3-picoline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103936670B - The synthetic method of 2-cyano group-3-picoline.
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]
-
ACS Publications. (2007, July 31). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]
- PubMed. (2010, September 15). Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide.
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
-
ResearchGate. (2006, August). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Retrieved from [Link]
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Organic Letters. (2003, June 7). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
-
ResearchGate. (2025, August 7). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
- RSC Publishing. (2021, March 23). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
- NJC. (2024, December 21).
Sources
- 1. 2-Amino-3-picoline price,buy 2-Amino-3-picoline - chemicalbook [chemicalbook.com]
- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-3-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-3-picoline(1603-40-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Amino-3-picoline - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
"experimental setup for reactions with 2-Amino-3-methylpyridine"
As a Senior Application Scientist, I have designed this technical guide to address the unique reactivity profile of 2-Amino-3-methylpyridine . This compound is a highly versatile building block, characterized by its dual nitrogen centers (an exocyclic primary amine and an endocyclic pyridine nitrogen) and a sterically influential C3-methyl group[1].
This guide bypasses generic procedures to focus on two advanced, field-proven methodologies: 1) The synthesis of dual-target enzymatic inhibitors via amidation , and 2) Regioselective transition-metal-catalyzed C–H functionalization . Every step detailed below is grounded in mechanistic causality to ensure your experimental setup is both reproducible and self-validating.
Dual-Target Inhibitor Synthesis: Amidation Protocol
The amide derivative of ibuprofen with 2-amino-3-methylpyridine (known as Ibu-AM5) is a highly potent, dual-action inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX)[2]. The exocyclic amine of 2-amino-3-methylpyridine is weakly nucleophilic due to the electron-withdrawing nature of the pyridine ring; therefore, highly efficient coupling reagents are required.
Causality of Experimental Choices
-
Activation Strategy (EDC/HOBt): EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) is utilized to activate the carboxylic acid of ibuprofen. However, EDC alone can lead to the formation of an unreactive N-acylurea byproduct. The addition of HOBt (Hydroxybenzotriazole) is critical; it rapidly reacts with the O-acylisourea intermediate to form a highly reactive, yet stable, HOBt-active ester. This prevents the racemization of the chiral ibuprofen and forces the reaction forward when the weakly nucleophilic 2-amino-3-methylpyridine is introduced[3].
-
Solvent Selection: Anhydrous acetonitrile is chosen as a polar aprotic solvent. It provides optimal solubility for both the lipophilic ibuprofen and the polar coupling reagents without participating in competitive nucleophilic attacks.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Ibuprofen (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of substrate).
-
Carboxylic Acid Activation: Add EDC hydrochloride (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30–45 minutes under an inert nitrogen atmosphere to ensure the complete formation of the active ester.
-
Nucleophilic Addition: Add 2-amino-3-methylpyridine (1.1 eq) dropwise to the activated mixture.
-
Coupling Reaction: Allow the reaction to stir at room temperature for 12–18 hours.
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active 2-amino-3-methylpyridine and the emergence of a new, less polar spot confirms successful amide bond formation.
-
-
Workup & Extraction: Concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃. The basic aqueous wash neutralizes and removes any unreacted acidic byproducts and HOBt.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate pure Ibu-AM5.
Biological signaling pathway of Ibu-AM5 inhibiting FAAH and COX for pain relief.
Transition-Metal Catalyzed C–H Functionalization: Rh(II) Aminovinylation
2-Amino-3-methylpyridine serves as an exceptional amine-directed substrate for regioselective Csp²–H aminovinylation. The exocyclic amine directs the catalyst, while the C3-methyl group provides steric hindrance, forcing functionalization exclusively at the C5 position[4].
Causality of Experimental Choices
-
Catalyst Specificity: Rh₂(OAc)₄ is strictly required for this transformation. Extensive screening demonstrates that standard cross-coupling catalysts like Pd(OAc)₂ or RhCl₃ fail completely (0% yield)[4]. The Rh(II) dimer is uniquely capable of decomposing the 1-sulfonyltriazole precursor to generate the reactive rhodium-carbene intermediate required for C–H insertion.
-
Thermodynamic Control (Sealed Tube): The protocol utilizes dichloromethane (DCM) as the solvent, heated to 100 °C. Because the standard boiling point of DCM is 39.6 °C, this reaction must be performed in a heavy-walled sealed tube. The sealed environment generates autogenous pressure, allowing the solvent to reach the high thermal activation energy required for the C–H bond cleavage without boiling off[4].
Step-by-Step Methodology
-
Reagent Loading: To a heavy-walled glass sealed tube equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (0.1 mmol, 1.0 eq), 4-phenyl-1-Ts-triazole (0.15 mmol, 1.5 eq), and the catalyst Rh₂(OAc)₄ (5.0 mol %)[4].
-
Solvent Addition: Add 1.5 mL of anhydrous dichloromethane (DCM).
-
Sealing and Thermal Activation: Seal the tube securely under an ambient air atmosphere. Submerge the sealed portion of the tube into a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours[4].
-
Self-Validation Checkpoint: The initial suspension will homogenize, and a distinct color change often occurs as the Rh-carbene species forms and the triazole is consumed.
-
-
Cooling Protocol (Critical Safety Step): Remove the tube from the oil bath. Do not unseal immediately. Allow the vessel to cool completely to room temperature to safely dissipate the internal pressure generated by the superheated DCM.
-
Purification: Unseal the tube, concentrate the crude mixture slightly, and load it directly onto a silica gel column. Elute via flash chromatography to isolate the 2-amino-5-aminovinylpyridine product[4].
Experimental workflow for Rh(II)-catalyzed C5-aminovinylation in a sealed tube.
Quantitative Data & Optimization Metrics
To further validate the experimental choices outlined above, the following tables summarize the quantitative metrics defining catalyst efficacy and biological selectivity.
Table 1: Catalyst Screening for C5-Aminovinylation of 2-Amino-3-methylpyridine Highlights the strict requirement for Rh(II) dimeric catalysts to achieve C–H insertion[4].
| Catalyst (5 mol%) | Substrate | Yield (%) | Z/E Isomer Ratio |
| Rh₂(OAc)₄ | 2-Amino-3-methylpyridine | 88% | 1.9 / 1 |
| RhCl₃ | 2-Amino-3-methylpyridine | 0% | N/A |
| Pd(OAc)₂ | 2-Amino-3-methylpyridine | 0% | N/A |
| [Cp*IrCl₂]₂ | 2-Amino-3-methylpyridine | 0% | N/A |
Table 2: Enantiomeric Selectivity of Ibu-AM5 against FAAH Highlights the biological validation of the amidation protocol, showing the stereospecific binding affinity of the synthesized products[2].
| Inhibitor Compound | Target Enzyme | IC₅₀ (μM) |
| (S)-Ibu-AM5 | Rat Brain FAAH | 0.59 |
| (R)-Ibu-AM5 | Rat Brain FAAH | 5.70 |
References
- 2-Amino-3-methylpyridine - Chem-Impex.
- Amine-Directed Regioselective Pyridyl Csp2–H Aminovinylation.
- Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. DiVA Portal.
- Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLOS One.
Sources
Troubleshooting & Optimization
Technical Support Center: Managing Impurities in 2-Amino-3-methylpyridine (2A3MP)
As a critical intermediate in the synthesis of pharmaceuticals (e.g., thrombin inhibitors, anti-HIV drugs) and agrochemicals, the purity of 2-Amino-3-methylpyridine (2A3MP) is paramount. This guide provides in-depth troubleshooting for separating structural isomers, resolving analytical chromatography issues, and mitigating oxidative degradation.
Process Chemistry: Resolving Isomeric Impurities
Q: During the synthesis of 2A3MP, we frequently observe contamination from 2-amino-5-methylpyridine (2A5MP). Standard distillation fails to separate them. How can we achieve >99% purity?
The Science (Causality): Standard fractional distillation is ineffective because the boiling points of 2A3MP (221–222 °C) and 2A5MP (~227 °C) are nearly identical. However, their melting points differ significantly due to their distinct crystal lattice energies. 2A3MP is a liquid or low-melting solid at room temperature (melting point 29–34 °C), whereas 2A5MP is a highly stable solid (melting point 76–77 °C). By leveraging this thermodynamic difference, a 1 selectively precipitates the 2A5MP isomer, leaving a 2A3MP-enriched mother liquor that can be easily rectified [1].
Self-Validating Protocol: Crystallization-Rectification Coupling
-
Melt & Cool: Heat the mixed aminopyridine batch to 85 °C until fully molten. Gradually cool the mixture at a controlled rate of 5 °C/hour down to 40 °C.
-
Nucleation: Seed the mixture with pure 2A5MP crystals to induce selective crystallization of the 5-methyl isomer.
-
Filtration: Filter the slurry under vacuum. Validation step: Analyze the retentate (solid) via Gas Chromatography (GC); it should be >95% 2A5MP before proceeding.
-
Rectification: Transfer the filtrate (mother liquor) to a vacuum distillation setup. Distill at reduced pressure (e.g., 10 mmHg) to collect the purified 2A3MP fraction.
-
Final Validation: Verify the distillate purity via GC. The 2A3MP fraction must exceed 99.0% purity.
Workflow for separating 2A3MP from 2A5MP using crystallization and rectification coupling.
Table 1: Physicochemical Comparison of Isomers
| Property | 2-Amino-3-methylpyridine | 2-Amino-5-methylpyridine |
| Boiling Point | 221–222 °C | ~227 °C |
| Melting Point | 29–34 °C | 76–77 °C |
| pKa (Aqueous) | 6.76 | 6.78 |
Analytical Troubleshooting: HPLC Method Optimization
Q: When profiling impurities in 2A3MP using a standard C18 column, the main peak exhibits severe tailing, obscuring closely eluting degradation products. How can we fix this?
The Science (Causality): 2A3MP is a basic amine with an 2 [3]. At a neutral or slightly acidic pH, the pyridine nitrogen is protonated. Standard C18 silica columns contain residual surface silanols (Si-OH) that act as weak acids. The electrostatic interaction between the protonated amine and ionized silanols (secondary ion-exchange) causes the analyte to "stick" to the stationary phase, resulting in peak tailing. To resolve this, you must use a3 and an acidic mobile phase modifier to fully protonate both the analyte and the silanols, thereby neutralizing the stationary phase surface [2].
Self-Validating Protocol: RP-HPLC Impurity Profiling
-
Column Selection: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Buffer A: LC-MS grade Water with 0.1% Formic Acid.
-
Buffer B: LC-MS grade Acetonitrile with 0.1% Formic Acid. (Note: Formic acid replaces phosphoric acid to maintain Mass-Spec compatibility for unknown impurity identification).
-
-
System Equilibration: Run a blank gradient to establish a stable baseline. Validation step: Ensure baseline drift is <2 mAU before injecting the sample.
-
Sample Injection: Inject 5 µL of 2A3MP sample (1 mg/mL diluted in the initial mobile phase).
-
Evaluation: Calculate the asymmetry factor (As) of the 2A3MP peak. An As value between 0.9 and 1.2 validates the successful suppression of silanol interactions.
Logical troubleshooting pathway for resolving HPLC peak tailing of basic amines like 2A3MP.
Table 2: Optimized HPLC Parameters for 2A3MP Impurity Profiling
| Parameter | Optimized Condition |
| Stationary Phase | Low-silanol RP (e.g., Newcrom R1, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Profile | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / ESI-MS |
Storage & Stability: Managing Oxidative Degradation
Q: We are detecting new impurity peaks during long-term storage of 2A3MP. What are the likely degradation pathways, and how can we identify them?
The Science (Causality): Aminopyridines are highly susceptible to oxidation upon prolonged exposure to air, light, or trace transition metals. The primary degradation pathway involves N-oxidation of the exocyclic amine, forming [4]. Interestingly, in biological systems and certain chemical reductive environments, this hydroxylamino derivative can rapidly convert back to the parent amine. Secondary C-oxidation pathways can also yield 2-amino-3-hydroxymethylpyridine. To mitigate this, 2A3MP must be stored under an inert atmosphere (Argon or Nitrogen) in amber, tightly sealed containers.
Primary oxidation degradation pathways of 2A3MP and reversible reduction mechanisms.
References
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution. Journal of Chemical Information and Modeling.[Link]
Sources
Technical Support Center: Degradation Pathways of 2-Amino-3-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methylpyridine (2A3MP). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.
Section 1: Understanding the Degradation of 2-Amino-3-methylpyridine
2-Amino-3-methylpyridine, a substituted pyridine, is susceptible to degradation through various pathways, including metabolic, microbial, and chemical routes. Understanding these pathways is critical for studies in drug metabolism, environmental fate, and stability testing. The presence of both an amino group and a methyl group on the pyridine ring influences its reactivity and the nature of its degradation products.
Metabolic Degradation (In Vitro)
In mammalian systems, 2-Amino-3-methylpyridine undergoes enzymatic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The main metabolic routes involve oxidation at the nitrogen atom of the pyridine ring, the methyl group, or the pyridine ring itself.
Key Metabolites:
-
2-Amino-3-methylpyridine-N-oxide (2A3MPNO): Formed by N-oxidation.
-
2-Amino-3-hydroxymethylpyridine (2A3HMP): Results from the hydroxylation of the methyl group.
-
2-Amino-3-methyl-5-hydroxypyridine (2A3M5HP): Formed by C-oxidation on the pyridine ring.[1][3]
Studies have shown that different CYP isozymes are responsible for the formation of these metabolites. For instance, CYP2B may be involved in N-oxidation, while CYP2E, CYP2B, CYP3A, and CYP1A may contribute to the C-oxidation pathways.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the experimental investigation of 2-Amino-3-methylpyridine degradation.
Q1: My 2-Amino-3-methylpyridine solution is showing unexpected degradation. What are the likely causes?
A1: Unexpected degradation of 2-Amino-3-methylpyridine can stem from several factors. According to its safety data sheet, the compound is stable under normal conditions but is sensitive to air, direct sunlight, and high temperatures.[4] Ensure your solutions are stored in amber vials, protected from light, and at a suitable temperature (refrigerated or frozen for long-term storage). For experiments at physiological temperatures (e.g., 37°C), it is advisable to prepare solutions fresh.[5] The pH of your solution can also influence stability; some pyridine derivatives show instability in alkaline environments.[6]
Q2: I am not detecting any degradation of 2-Amino-3-methylpyridine in my microbial culture. What should I check?
A2: The biodegradation of pyridine derivatives can be highly dependent on the microbial species and the specific enzymatic machinery they possess.[7] The presence of both an amino and a methyl group may make 2-Amino-3-methylpyridine more resistant to microbial attack compared to unsubstituted pyridine.[8][9]
-
Microbial Strain: Ensure the microbial culture you are using has a known capability to degrade pyridine or related N-heterocyclic compounds. Not all soil or water microorganisms will have the necessary enzymes.
-
Acclimation: The microbial consortium may require an acclimation period to induce the enzymes necessary for degradation.
-
Nutrient and Oxygen Availability: Check that the culture medium provides all necessary nutrients and that there is adequate oxygen for aerobic degradation pathways, which are common for pyridine derivatives.[8]
-
Toxicity: High concentrations of 2-Amino-3-methylpyridine may be toxic to the microorganisms, inhibiting their growth and metabolic activity. Consider starting with a lower concentration.
Q3: I am having trouble identifying the degradation products using HPLC. What are some common issues?
A3: HPLC analysis of degradation products can be challenging due to issues with separation, detection, and peak shape.
-
Peak Tailing: This can be caused by the interaction of the basic amino group with residual silanols on the silica-based column. Using a base-deactivated column or adding a small amount of a competing amine (like triethylamine) to the mobile phase can help mitigate this.
-
Poor Resolution: The degradation products may have similar polarities, making them difficult to separate. Method optimization, including changing the mobile phase composition, gradient profile, or trying a different column chemistry (e.g., HILIC for polar compounds), may be necessary.
-
Low UV Absorbance: Some degradation products may lack a strong chromophore, resulting in poor sensitivity. If you suspect this, consider using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).[10]
Q4: What are the expected initial steps in the microbial degradation of 2-Amino-3-methylpyridine?
A4: While specific pathways for 2-Amino-3-methylpyridine are not well-documented, we can infer potential initial steps from the degradation of other pyridine derivatives.[7] A likely first step is hydroxylation of the pyridine ring, catalyzed by mono- or dioxygenases, to form a dihydroxypyridine derivative.[11][12] This is a common strategy to destabilize the aromatic ring, making it susceptible to subsequent cleavage. Another possibility is the oxidation of the methyl group to a carboxylic acid, similar to what is observed in some metabolic pathways.
Section 3: Troubleshooting Guides
This section provides structured guidance for common experimental challenges.
Guide 1: Troubleshooting HPLC Analysis of 2-Amino-3-methylpyridine and its Degradation Products
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for 2A3MP | - Interaction with active sites on the column (silanols).- Column overload. | - Use a base-deactivated C18 column or an end-capped column.- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Lower the sample concentration or injection volume.[13] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Ensure accurate mobile phase preparation and adequate mixing.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent to remove contaminants or replace the column if it's old.[13] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp aging. | - Filter all solvents and use high-purity (HPLC grade) reagents.- Degas the mobile phase thoroughly.- Purge the pump and detector to remove air bubbles.- Check the detector lamp's energy output.[14][15] |
| No Peaks Detected for Expected Metabolites | - Low concentration of metabolites.- Metabolites not retained on the column.- Inappropriate detection wavelength. | - Concentrate the sample using solid-phase extraction (SPE).- If metabolites are very polar, consider a HILIC or mixed-mode column.- Run a UV scan of your standards to determine the optimal detection wavelength. Consider using LC-MS for more sensitive and specific detection.[10] |
Guide 2: Investigating Chemical Stability (Forced Degradation)
| Degradation Condition | Potential Pathway | Troubleshooting Common Issues |
| Acid/Base Hydrolysis | - Hydrolysis of the amino group is possible under harsh conditions. | Issue: No degradation observed. Solution: Increase the concentration of the acid/base, increase the temperature, or extend the incubation time. Ensure proper mixing. |
| Oxidation (e.g., with H₂O₂) | - N-oxidation of the pyridine ring.- Oxidation of the amino group. | Issue: Reaction is too fast and difficult to monitor. Solution: Lower the concentration of the oxidizing agent, reduce the temperature, or take more frequent time points at the beginning of the experiment. |
| Photodegradation | - Photolytic cleavage of the ring or modifications of the substituents. | Issue: Inconsistent results. Solution: Ensure a consistent light source and distance from the sample. Use a photostability chamber for controlled conditions. Protect control samples from light completely.[5] |
Section 4: Experimental Protocols
Protocol 1: Microbial Degradation Assay
This protocol provides a general framework for assessing the microbial degradation of 2-Amino-3-methylpyridine.
1. Preparation of Media and Inoculum:
- Prepare a minimal salts medium (MSM) containing 2-Amino-3-methylpyridine as the sole source of carbon and nitrogen. A typical concentration to start with is 50-100 mg/L.
- As an inoculum, use a microbial consortium from a relevant environmental sample (e.g., soil contaminated with pyridine-like compounds) or a pure culture known to degrade N-heterocycles.
- Acclimate the inoculum by sub-culturing it in MSM with increasing concentrations of 2-Amino-3-methylpyridine.
2. Experimental Setup:
- In sterile flasks, combine the MSM and the acclimated inoculum.
- Include a "killed control" (e.g., autoclaved inoculum) to account for abiotic losses.
- Incubate the flasks on a shaker at an appropriate temperature (e.g., 25-30°C) to ensure aeration.
3. Sampling and Analysis:
- At regular time intervals, withdraw aliquots from each flask.
- Prepare samples for analysis by centrifuging to remove biomass, followed by filtration of the supernatant through a 0.22 µm filter.
- Analyze the concentration of 2-Amino-3-methylpyridine and the formation of potential metabolites using a validated HPLC or LC-MS method.
Protocol 2: HPLC Method for 2-Amino-3-methylpyridine and Potential Metabolites
This is a starting point for method development. Optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (or use a DAD to monitor multiple wavelengths).
-
Column Temperature: 30°C.
Section 5: Visualizing Degradation Pathways
Diagram 1: Mammalian Metabolic Pathways of 2-Amino-3-methylpyridine
Caption: Key metabolic pathways of 2-Amino-3-methylpyridine in mammalian systems.
Diagram 2: Hypothetical Microbial Degradation Pathway
Caption: A proposed general pathway for the microbial biodegradation of 2-Amino-3-methylpyridine.
References
- Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498.
- Altuntas, T. G., & Gorrod, J. W. (1997). Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman. Xenobiotica, 27(11), 1113-1120.
- Loba Chemie. (2018).
- Altuntas, T. G., & Gorrod, J. W. (1997). Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers. Xenobiotica, 27(11), 1103–1111.
- Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. The Biochemical journal, 146(1), 157–172.
- Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893.
- Ronena, Z., & Bollag, J. M. (1992). Rapid mineralization of the herbicide picloram by an Alcaligenes sp. Applied and environmental microbiology, 58(4), 1327–1331.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Takenaka, S., Nomura, R., Minegishi, A., & Yoshida, K. (2013). Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine. Journal of bioscience and bioengineering, 115(3), 282-287.
- Časaitė, V., Stanislauskienė, R., Meškys, R., & Stankevičiūtė, M. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00783-20.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
- Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 83–88.
- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287.
-
SIELC Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Zang, X., Li, J., & Wang, J. (2020). Enhanced biodegradation of pyridine using sequencing batch biofilm reactor under intermittent micro-aerobic condition. Environmental technology, 41(8), 1034–1043.
- Chen, J., et al. (2016). Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). Nature Environment and Pollution Technology, 15(3), 945.
- Shah, M. P. (2008). Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegradation.
-
Shimadzu. (n.d.). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
- Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, 39(12), 9274-9281.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
- Wu, T., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental science & technology, 43(10), 3573–3578.
- Mirkhani, V., et al. (2007). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Journal of Chemistry and Chemical Engineering, 26(2), 1-8.
-
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation and Submission Guidelines. Retrieved from [Link]
- Liu, Y., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
- Navas Díaz, A., García Sánchez, F., Aguilar, A., Bracho, V., & Algarra, M. (2009). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Analytical Letters, 42(6), 849-863.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
Sources
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- 5. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
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- 8. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 11. researchgate.net [researchgate.net]
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- 14. uma.es [uma.es]
- 15. real.mtak.hu [real.mtak.hu]
Technical Support Center: Optimizing Selectivity in 2-Amino-3-Methylpyridine Reactions
Welcome to the Application Support Knowledge Base. As a versatile building block in drug development, 2-Amino-3-methylpyridine (2A3MP) presents a classic chemoselectivity challenge. The molecule possesses two competing nucleophilic sites: the exocyclic primary amine and the endocyclic pyridine nitrogen. Furthermore, the methyl group at the C3 position exerts significant steric hindrance, which can either be a hurdle or a strategic advantage depending on your reaction design.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your synthetic workflows.
Visual Troubleshooting Workflow
Workflow for mitigating chemoselectivity risks in 2-amino-3-methylpyridine.
Section 1: N-Acylation Chemoselectivity
Q: How do I prevent di-acylation and endocyclic N-acylation when reacting 2-amino-3-methylpyridine with acylating agents?
Mechanistic Causality: The exocyclic amine is less basic than the endocyclic nitrogen but is kinetically favored for acylation. However, when highly reactive acyl chlorides are used, the reaction often overshoots, leading to either di-acylation at the exocyclic amine or unwanted quaternization at the pyridine nitrogen. The adjacent 3-methyl group provides local steric shielding; by utilizing a milder acylating agent (like an anhydride) in a non-polar solvent, you can exploit this steric bulk to kinetically trap the mono-acylated product[1].
Self-Validating Protocol: Selective Mono-N-Acylation
-
Setup: Charge a dry reaction vessel with 2-amino-3-methylpyridine (1.0 equiv) and anhydrous toluene (solvent).
-
Addition: Add acetic anhydride (1.1 to 1.5 equiv) dropwise at room temperature to prevent uncontrolled exotherms[1].
-
Heating: Heat the reaction mixture to 60–80 °C. The non-polar nature of toluene suppresses the formation of charged pyridinium intermediates, directing the reaction entirely to the exocyclic amine[1].
-
Validation Checkpoint: Analyze the crude mixture via LC-MS after 2 hours. A single major peak at[M+H]⁺ = 151.09 confirms successful mono-acylation. Self-Correction: If a peak at [M+H]⁺ = 193.10 appears, di-acylation has occurred; reduce the equivalents of acetic anhydride to 1.1 and strictly maintain the temperature below 80 °C.
-
Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
Section 2: N-Alkylation Regioselectivity
Q: Traditional alkyl halides yield a mixture of exocyclic N-alkylated amines and endocyclic N-alkyl pyridinium salts. How can I strictly achieve exocyclic N-alkylation?
Mechanistic Causality: Standard Sₙ2 alkylation with alkyl halides fundamentally favors the more nucleophilic endocyclic pyridine nitrogen, leading to quaternization. To bypass this inherent electronic preference, you must abandon Sₙ2 pathways and utilize a Hydrogen Autotransfer (HA) (or "borrowing hydrogen") strategy[2]. In this mechanism, a transition metal catalyst temporarily oxidizes an alcohol to an aldehyde/ketone, which selectively condenses with the primary exocyclic amine to form an imine. The catalyst then shuttles the "borrowed" hydrogen back to reduce the imine, exclusively yielding the exocyclic N-alkylated product without any risk of pyridinium salt formation[2].
Quantitative Data Summary: Alkylation Methods
| Methodology | Reagents / Catalyst | Temperature | Exocyclic N-Alkyl Yield | Endocyclic Quaternization |
| Traditional Sₙ2 | Alkyl Halide, K₂CO₃, DMF | 80 °C | < 30% | > 60% (Major Product) |
| Hydrogen Autotransfer | Sec-Alcohol, NNN-Ni(II) (1 mol%), KOtBu | 140 °C | 92%[2] | Trace (< 1%) |
| Diketone Coupling | 1,2-Diketone, BF₃·OEt₂, Xylene | 150 °C | 77%[3] | Not Observed |
Self-Validating Protocol: Ni(II)-Catalyzed Hydrogen Autotransfer
-
Setup: In a glovebox or under an inert argon atmosphere, charge a Schlenk flask with 2-amino-3-methylpyridine (1.0 equiv, 0.5 mmol), the target secondary alcohol (1.5 equiv, 0.75 mmol), NNN-Ni(II) pincer catalyst (1 mol %), and KOtBu (1.0 equiv, 0.5 mmol)[2].
-
Solvent: Add anhydrous n-octane (2 mL)[2].
-
Reaction: Seal the flask, transfer to an oil bath, and heat at 140 °C for 12 hours[2].
-
Validation Checkpoint: Monitor the reaction via GC-MS. You should observe the transient appearance of the intermediate imine, followed by its complete disappearance as it is reduced to the secondary amine. Self-Correction: If the imine persists, the hydrogen autotransfer cycle is stalled; ensure the reaction is completely moisture-free, as water poisons the Ni(II) hydride intermediate.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the catalyst, and purify via column chromatography.
Section 3: Regioselective C-H Functionalization
Q: I want to functionalize the pyridine ring itself. How can I leverage the exocyclic amine to direct regioselective C-H functionalization?
Mechanistic Causality: Uncatalyzed electrophilic aromatic substitution (EAS) on electron-deficient pyridines is notoriously difficult and unselective. However, the exocyclic amine can act as a powerful directing group for transition metals. Because the C3 position is sterically blocked by the native methyl group, metalation is forced to occur at the distal positions. Using a Rh(II) catalyst, the amine coordinates the metal carbenoid, directing it exclusively to the C5 position via a highly ordered transition state[4].
Self-Validating Protocol: Amine-Directed C5-Aminovinylation
-
Setup: In a sealed tube, combine 2-amino-3-methylpyridine (1.0 equiv, 0.1 mmol) and 1-sulfonyltriazole (1.5 equiv, 0.15 mmol)[4].
-
Catalysis: Add Rh₂(OAc)₄ catalyst (5.0 mol %) and dichloromethane (DCM, 1.5 mL)[4].
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours under an air atmosphere[4].
-
Validation Checkpoint: Check the ¹H NMR of the crude product. The disappearance of the C5 proton (typically around 7.4 ppm in the starting material) and the presence of a new vinylic proton confirm regioselective C5-aminovinylation. Self-Correction: If C6 functionalization occurred, the splitting pattern of the pyridine ring would change to two doublets instead of the expected isolated singlets/doublets for C5 substitution.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography on silica gel[4].
References
- Source: Google Patents (CN102827162A)
- Source: ACS Publications (Organic Letters)
- Amine-Directed Regioselective Pyridyl Csp2–H Aminovinylation Source: ACS Publications URL
- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones Source: ResearchGate URL
Sources
Technical Support Center: Work-up Procedures for 2-Amino-3-picoline Reactions
Welcome to the technical support guide for navigating the nuances of work-up procedures involving 2-Amino-3-picoline (also known as 3-methylpyridin-2-amine). This resource is designed for researchers, scientists, and drug development professionals who encounter this versatile but sometimes challenging reagent in their synthetic workflows. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to not only solve immediate issues but also to proactively design more robust and efficient experimental plans.
Part 1: Foundational Knowledge & General Principles
This section addresses the fundamental properties of 2-Amino-3-picoline that directly influence work-up strategy. Understanding these characteristics is the first step toward troubleshooting and optimization.
Frequently Asked Questions: Core Properties
Q1: What are the key physicochemical properties of 2-Amino-3-picoline that I must consider for work-up?
A1: The work-up strategy for any 2-Amino-3-picoline reaction is fundamentally dictated by its dual-nature: it possesses both a basic pyridinyl nitrogen and a primary amino group.
-
Basicity (pKa): The pKa of the protonated form is approximately 7.24.[1][2] This makes it a moderately strong base. This basicity is the cornerstone of purification via acid-base extraction. By treating the crude reaction mixture with a dilute acid (e.g., 1M HCl), the 2-Amino-3-picoline can be protonated to form a water-soluble ammonium salt, allowing it to be separated from non-basic, organic-soluble products or impurities.[3]
-
Solubility: It is highly soluble in water (1000 g/L) and also soluble in many common organic solvents.[1][2][4] This high water solubility can be problematic, as it may lead to product loss during aqueous washes if the pH is not carefully controlled.
-
Physical State: It has a low melting point (29-31 °C) and is often handled as a liquid or a low-melting solid.[1][2] It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[1][5]
Table 1: Physicochemical Properties of 2-Amino-3-picoline
| Property | Value | Source(s) |
| Molecular Weight | 108.14 g/mol | [1] |
| Melting Point | 29-31 °C | [1][5] |
| Boiling Point | 221-222 °C | [1][2] |
| pKa (conjugate acid) | ~7.24 | [1][2] |
| Water Solubility | 1000 g/L (freely soluble) | [1][2][6] |
| Appearance | Clear yellow to brown solid/liquid | [1][4] |
Q2: How do I perform a standard acid-base extraction to remove unreacted 2-Amino-3-picoline?
A2: This is the most common and effective method for removing the starting material, provided your desired product is stable to dilute acid and is not itself basic. The procedure leverages the basicity of the aminopyridine to move it into an aqueous layer.[3]
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acid, typically 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Remember to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated 2-Amino-3-picoline hydrochloride salt will be in the lower aqueous layer. Drain and collect the aqueous layer.
-
Repeat: Perform the acid wash (steps 2-4) at least two more times to ensure complete removal. The completeness of the extraction can be monitored by Thin Layer Chromatography (TLC) of the organic layer.
-
Neutralization & Back-Extraction (Optional): If your product has some acidic character and was partially extracted, you can combine the aqueous layers, basify with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), and back-extract with an organic solvent to recover any lost product.
-
Final Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure to isolate the purified product.
Part 2: Troubleshooting Common Work-up Issues
Even standard procedures can present challenges. This section provides a troubleshooting guide for the most frequently encountered problems during the work-up of 2-Amino-3-picoline reactions.
Q3: My yield is very low, and I suspect my product is lost in the aqueous layer. What went wrong?
A3: This is a classic issue, especially if your product has any basicity or high water solubility. Here’s how to diagnose and solve it:
-
Cause 1: Insufficient pH control. If your product is also a base, it may have been protonated and extracted into the aqueous acid wash along with the unreacted 2-Amino-3-picoline.
-
Solution: Before discarding the aqueous layers, perform a small-scale test. Take a small aliquot of the combined aqueous washes, basify it to pH > 9 with 2M NaOH, and extract with DCM or EtOAc. Run a TLC of this extract. If you see your product spot, you must basify all the aqueous layers and re-extract to recover your material.
-
-
Cause 2: High water solubility of the product. Aminopyridine derivatives can sometimes be highly water-soluble, leading to losses during extraction.[7]
-
Solution: To minimize this, use brine (saturated aqueous NaCl) for all aqueous washes. The increased ionic strength of the aqueous phase will decrease the solubility of organic compounds, "salting out" your product into the organic layer. For highly polar products, continuous liquid-liquid extraction may be necessary.[8]
-
Q4: I'm getting a persistent emulsion during my extraction that won't separate. How can I break it?
A4: Emulsions are common when dealing with amines, which can act as surfactants. They are stabilized by fine particulate matter or by reducing the interfacial tension between the organic and aqueous layers.
-
Solution 1 (Ionic Strength): Add a significant amount of saturated brine to the separatory funnel, shake gently, and allow it to stand. This often disrupts the emulsion by increasing the polarity of the aqueous phase.
-
Solution 2 (Filtration): If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite® or glass wool. This removes the particulates that stabilize the emulsion.
-
Solution 3 (Solvent Change): Sometimes, the choice of solvent is the culprit. If you are using DCM, which has a density close to water, try switching to a less dense solvent like EtOAc or diethyl ether.
-
Solution 4 (Patience & Centrifugation): Allow the mixture to stand undisturbed for an extended period. If in a suitable container, gentle centrifugation can also be highly effective at breaking the emulsion.
Q5: My final product is pure by NMR, but it's a dark oil or discolored solid. What causes this and how can I fix it?
A5: Aminopyridines are susceptible to air oxidation, which can form colored impurities. This can be exacerbated by heat or light.
-
Solution 1 (Charcoal Treatment): Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal (Norit) and heat the mixture gently for 15-20 minutes. Filter the hot solution through Celite® to remove the charcoal. The filtrate should be significantly less colored.[8]
-
Solution 2 (Sodium Hydrosulfite): For stubborn coloration due to oxidation, adding a small amount of a mild reducing agent like sodium hydrosulfite (Na₂S₂O₄) during the charcoal treatment can be effective.[8]
-
Solution 3 (Purification Method): If discoloration persists, column chromatography or recrystallization are the best options to obtain a pure, colorless product.
Workflow & Decision Making
The following diagrams provide a logical framework for approaching a work-up and for troubleshooting when things go wrong.
Caption: General acid-base work-up workflow.
Caption: Decision tree for troubleshooting low yield.
Part 3: Specific Reaction Work-up Guides
Different reaction types create unique byproducts and work-up challenges. This section details procedures for two common transformations of 2-Amino-3-picoline.
Case Study 1: N-Alkylation Reactions
Q6: I've performed an N-alkylation on the 2-amino group using methyl iodide and potassium carbonate. How should I structure my work-up?
A6: The key challenges here are removing unreacted starting material, excess inorganic base (K₂CO₃), and any potential quaternary ammonium salts formed from over-alkylation of the pyridine nitrogen.
Experimental Protocol: N-Alkylation Work-up
-
Filtration: After the reaction is complete, cool the mixture and filter it to remove the solid potassium carbonate and any potassium iodide byproduct. Wash the filter cake with a small amount of the reaction solvent (e.g., acetonitrile or DMF).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with:
-
Water (2x): To remove any remaining inorganic salts and highly polar byproducts.
-
1M HCl (2-3x): To remove unreacted 2-Amino-3-picoline. Your N-alkylated product, being less basic, should remain in the organic layer. Monitor with TLC.
-
Saturated NaHCO₃ (1x): To neutralize any residual acid.
-
Brine (1x): To begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product can then be purified by silica gel column chromatography.[9]
-
Expert Tip: The basicity of the N-alkylated product is lower than the starting amine. This difference is what allows for the selective extraction with dilute acid. However, if a very strong acid is used, or if your product is still quite basic, some loss to the aqueous layer can occur. Always check your aqueous washes if the yield is low.
Case Study 2: Amide Coupling Reactions
Q7: I've coupled a carboxylic acid to 2-Amino-3-picoline using EDCI and HOBt. The work-up is messy. What is a reliable procedure?
A7: Amide couplings with reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generate a water-soluble urea byproduct. The work-up is designed to remove this urea, any unreacted starting materials, and the coupling additives.[10]
Experimental Protocol: Amide Coupling Work-up
-
Solvent Removal: If the reaction was run in a solvent like DMF, remove it under high vacuum. If in DCM or THF, concentrate it directly.
-
Dissolution & Washes: Dissolve the residue in a generous amount of ethyl acetate or DCM. Transfer to a separatory funnel and wash with:
-
1M HCl (2x): This removes unreacted 2-Amino-3-picoline and the basic EDCI-urea byproduct.
-
Saturated NaHCO₃ (2x): This removes the acidic HOBt and any unreacted carboxylic acid.
-
Brine (1x): To remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude amide is typically purified by column chromatography or recrystallization.
-
Trustworthiness Check: The T3P (Propylphosphonic Anhydride) coupling reagent is an alternative whose byproducts are very water-soluble and easily removed with aqueous washes, often simplifying the work-up. However, these byproducts can interfere with subsequent catalytic reactions (e.g., Pd catalysis), so thorough removal is critical.
Part 4: Advanced Purification Strategies
When standard extraction is insufficient, more advanced techniques are required.
Q8: My product and starting material have very similar polarities (co-spot on TLC). How can I purify my compound?
A8: This is a common and difficult scenario. An acid-base work-up is your most powerful tool here. However, if that fails, consider these options:
-
Silica Gel Chromatography with Additives: The basic nature of aminopyridines can cause significant peak tailing on standard silica gel due to interaction with acidic silanol groups.[3][11][12]
-
Solution: Add a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide is added to the mobile phase (e.g., Hexane/EtOAc).[3] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Alternative Stationary Phases: If silica fails, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is generally more suitable for the purification of basic compounds like amines.[12]
-
Reverse-Phase Chromatography (C18): This is excellent for polar compounds. A mobile phase of water/acetonitrile or water/methanol, often with a buffer or modifier like formic acid or ammonium formate, is used to ensure sharp peaks.[3][11]
-
-
Scavenger Resins: For small-scale reactions or final polishing, scavenger resins are highly effective. These are solid-supported reagents that covalently bind to specific functional groups.[3]
-
Isocyanate or Aldehyde Resins: These will react with and permanently bind the unreacted primary amine (2-Amino-3-picoline), allowing you to simply filter it away from your product. This is an excellent, high-selectivity method.[3]
-
References
-
Shandong Kunda Biotechnology Co Ltd. (n.d.). 2-Amino-3-picoline. Retrieved from [Link]
- Google Patents. (n.d.). CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine...
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
ACS Publications. (2022, February 23). Uniting Amide Synthesis and Activation by P III /P V –Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
-
MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
-
University Website. (n.d.). Amide Coupling. Retrieved from [Link]
-
IntechOpen. (2023, January 4). 2(4)-Aminopyridines as Ligands in the Coordination and Extraction Chemistry of Platinum Metals. Retrieved from [Link]
-
Carl Roth. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2-Amino-3-picoline, 96%, Thermo Scientific. Retrieved from [Link]
-
MDPI. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
Sources
- 1. 2-Amino-3-picoline price,buy 2-Amino-3-picoline - chemicalbook [chemicalbook.com]
- 2. 2-Amino-3-picoline CAS#: 1603-40-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shandong-kunda.com [shandong-kunda.com]
- 5. 2-Amino-3-picoline - Safety Data Sheet [chemicalbook.com]
- 6. 2-Amino-3-picoline, 96%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning with 2-Amino-3-methylpyridine
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that aminopyridines are highly valuable pharmacophores. However, 2-Amino-3-methylpyridine (2-A-3-MP) is notorious for shutting down transition-metal-catalyzed workflows, particularly in Buchwald-Hartwig cross-couplings and hydrogenations.
This guide is designed to move beyond generic troubleshooting by explaining the causality of catalyst deactivation and providing self-validating protocols to ensure your catalytic cycles remain robust and productive.
The Causality of Poisoning: A Mechanistic Overview
To troubleshoot effectively, we must first understand the root cause of the failure. 2-Amino-3-methylpyridine acts as a potent bidentate or strong monodentate ligand. The exocyclic amine and the endocyclic pyridine nitrogen readily coordinate to transition metals (such as Pd, Pt, and Rh).
When standard phosphine ligands (e.g., PPh₃, dppf) are used, the 2-aminopyridine substrate outcompetes the ligand for the metal center[1]. This irreversible chelation displaces the necessary ligands, trapping the metal in an inactive, stable resting state—often observed visually as the rapid precipitation of inactive "Pd-black"[2]. While the 3-methyl group provides minor steric hindrance, it is vastly insufficient to prevent the formation of these stable bis-amine or chelated metal complexes[1].
To overcome this, we must intentionally engineer the steric environment of the catalyst to physically block the aminopyridine from binding, thereby forcing the catalyst into its active state[2].
Mechanistic pathway of Pd catalyst poisoning vs. successful coupling using bulky NHC ligands.
Troubleshooting & FAQs
Q1: My Buchwald-Hartwig amination with 2-Amino-3-methylpyridine stalls at 10% conversion, and the solution turns black almost immediately. What is happening? A1: The immediate blackening is the macroscopic symptom of catalyst starvation. The free 2-aminopyridine moiety has stripped the palladium of its supporting ligands, leading to the aggregation of inactive Pd(0) nanoparticles (Pd-black). To resolve this, you must switch to a "flexible bulk" N-heterocyclic carbene (NHC) precatalyst, such as Pd-PEPPSI-IPentCl. The massive steric footprint of the 3-pentyl substituents on the NHC ligand physically repels the 2-aminopyridine, preventing irreversible coordination[2][3].
Q2: I am locked into a specific catalyst system (Pd₂(dba)₃ / Xantphos) for regulatory reasons. How can I prevent poisoning without changing the catalyst? A2: If the catalytic machinery cannot be altered, you must modify the substrate. Temporarily masking the exocyclic amine via di-Boc (tert-butyloxycarbonyl) protection eliminates its chelating ability[4]. By converting the substrate to N,N-di-Boc-2-amino-3-methylpyridine, you remove the bidentate threat. Post-reaction, the Boc groups can be cleanly cleaved using standard acidic conditions (e.g., TFA or HCl in dioxane).
Q3: Does the choice of base influence the poisoning mechanism? A3: Absolutely. Strong bases (like NaOtBu) can accelerate the deprotonation of the aminopyridine, facilitating the formation of highly stable, inactive palladium-amidate complexes[5]. When working with free 2-aminopyridines, switching to milder bases like NaBHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide) or Cesium Carbonate (Cs₂CO₃) mitigates this deactivation pathway while maintaining excellent functional group tolerance[2][6].
Troubleshooting decision matrix for resolving 2-Amino-3-methylpyridine catalyst poisoning.
Quantitative Performance Data
The following table synthesizes the expected outcomes when coupling 2-Amino-3-methylpyridine under various catalytic environments. Use this data to benchmark your own experimental yields.
| Catalyst/Ligand System | Substrate State | Base | Reaction Temp (°C) | Catalyst Status | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | Free Amine | NaOtBu | 100 | Rapid Poisoning (Pd Black) | < 15% |
| Pd₂(dba)₃ / Xantphos | Di-Boc Protected | Cs₂CO₃ | 80 | Active (No Chelation) | 85 - 95% |
| Pd-PEPPSI-IPr | Free Amine | KOtBu | 100 | Partial Poisoning | 40 - 50% |
| Pd-PEPPSI-IPentCl | Free Amine | NaBHT | 80 | Active (Sterically Protected) | 80 - 90% |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include in-process checkpoints so you can verify the success of the reaction dynamically, rather than waiting for endpoint LC-MS analysis.
Protocol A: Direct Amination using Sterically Hindered Pd-PEPPSI-IPentCl
Causality Focus: The 3-chloropyridine "throw-away" ligand on the PEPPSI precatalyst stabilizes the Pd(II) resting state. Upon activation, this ligand is displaced, generating the active Pd(0) species. The extreme bulk of the IPentCl ligand prevents the 2-A-3-MP from taking its place[2][3].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 2-Amino-3-methylpyridine (1.2 equiv), NaBHT (1.5 equiv), and Pd-PEPPSI-IPentCl (2 mol%).
-
Solvent Addition: Add anhydrous, degassed DME (Dimethoxyethane) to achieve a 0.2 M concentration.
-
Activation Checkpoint (Self-Validation): Seal the vial, remove it from the glovebox, and heat to 80 °C. Validation: Within 10–15 minutes, the solution should transition from a pale yellow suspension to a deep, homogeneous red/brown solution. If the solution turns opaque black with particulate matter, oxygen has breached the system or the base was wet, leading to premature catalyst death.
-
Reaction: Stir at 80 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Di-Boc Protection of 2-Amino-3-methylpyridine
Causality Focus: By installing two bulky, electron-withdrawing Boc groups on the exocyclic nitrogen, we completely ablate its nucleophilicity and its ability to coordinate to transition metals, rendering it an inert spectator during catalysis[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Amino-3-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as an acylation catalyst.
-
Base Addition: Slowly add Triethylamine (Et₃N, 2.0 equiv).
-
Progression Checkpoint (Self-Validation): Heat the reaction to 60 °C. Validation: Monitor via TLC (Hexanes/EtOAc). The mono-Boc intermediate will form rapidly (within 1 hour), but the second Boc addition is sterically hindered. You must observe the complete disappearance of the mono-Boc spot before stopping the reaction (typically 16–24 hours).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. The resulting N,N-di-Boc-2-amino-3-methylpyridine can now be used safely in any standard cross-coupling or hydrogenation protocol without risk of catalyst poisoning.
References
-
Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry - A European Journal.[Link]
-
Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Catalysis Science & Technology.[Link]
-
Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Inorganics.[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society.[Link]
Sources
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N,N-Di-Boc-2-aminopyridine | 870703-63-2 | Benchchem [benchchem.com]
- 5. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Reaction Outcomes with 2-Amino-3-picoline
Welcome to the technical support center for 2-Amino-3-picoline (also known as 2-amino-3-methylpyridine).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand unexpected outcomes in reactions involving this versatile pyridine derivative. The unique electronic and steric properties of 2-Amino-3-picoline can lead to a range of challenging and often unforeseen side reactions. This guide, presented in a question-and-answer format, provides in-depth technical insights, actionable protocols, and a comprehensive reference to navigate these complexities.
I. Troubleshooting Guide: Specific Experimental Issues
This section addresses specific, frequently encountered problems during reactions with 2-Amino-3-picoline, offering probable causes and step-by-step solutions.
Question 1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with 2-Amino-3-picoline is resulting in low to no yield of the desired product. What are the likely causes?
Low yields in cross-coupling reactions involving 2-Amino-3-picoline are a common issue, often stemming from the molecule's inherent properties that can interfere with the catalytic cycle.
Probable Causes & Solutions:
-
Catalyst Poisoning by the Pyridine Nitrogen: The most prevalent issue is the coordination of the pyridine nitrogen to the palladium catalyst, leading to its deactivation.[4][5] The lone pair on the pyridine nitrogen can act as a ligand, inhibiting the catalyst's ability to participate in the desired cross-coupling cycle.
-
Solution 1: Ligand Screening: Employ sterically bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and disfavor the binding of the pyridine nitrogen. A systematic screening of ligands is highly recommended.[4]
-
Solution 2: Use of Pre-catalysts: Well-defined palladium pre-catalysts can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[4][6]
-
Solution 3: Additive Screening: In some cases, the addition of a Lewis acid (e.g., ZnCl₂, B(OH)₃) can coordinate to the pyridine nitrogen, effectively blocking it from poisoning the palladium catalyst.
-
-
Inadequate Reaction Conditions: Organometallic reactions are notoriously sensitive to the reaction environment.[4][6]
-
Solution 1: Strictly Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or high-purity nitrogen). Oxygen can oxidize and deactivate the palladium catalyst.[4][5]
-
Solution 2: Anhydrous and Degassed Solvents: Water and other protic impurities can lead to catalyst decomposition, often observed as the formation of palladium black.[4] Use anhydrous, degassed solvents.
-
Solution 3: Base Optimization: The choice of base is critical. A base that is too weak may not be effective, while an overly strong base can lead to side reactions. Screen a variety of bases such as NaOtBu, K₂CO₃, and Cs₂CO₃.[6][7]
-
Experimental Protocol: Screening for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 2-Amino-3-picoline (1.2 mmol), the selected palladium pre-catalyst (1-5 mol%), and the chosen phosphine ligand (1-5 mol%).
-
Seal the tube with a rubber septum and purge with argon for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Add the base (2.0 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues.[4]
Question 2: I am observing the formation of a significant, unidentified, higher molecular weight byproduct. What could this be?
The formation of dimeric or oligomeric species is a known, though often unexpected, side reaction with aminopyridines.
Probable Cause: Oxidative Dimerization
Under certain conditions, particularly in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures, 2-Amino-3-picoline can undergo oxidative dimerization.[8][9][10] The amino group is susceptible to oxidation, which can lead to the formation of new C-N or N-N bonds between two molecules of the starting material.
Troubleshooting Steps:
-
Scrupulous Exclusion of Oxygen: As mentioned previously, maintaining a strictly inert atmosphere is crucial.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or an antioxidant can mitigate oxidative side reactions.
-
Lower Reaction Temperatures: If the desired reaction can proceed at a lower temperature, this can often reduce the rate of oxidative side reactions.
-
Characterization of the Byproduct: Isolate the byproduct and characterize it using techniques such as mass spectrometry, NMR, and X-ray crystallography to confirm its structure. This will provide valuable insight into the reaction mechanism and how to prevent it.
Question 3: My reaction is producing a complex mixture of isomers. Why is this happening and how can I improve regioselectivity?
The pyridine ring of 2-Amino-3-picoline has multiple potentially reactive sites, which can lead to the formation of regioisomers in reactions like nitration, halogenation, or Chichibabin amination.
Probable Cause: Competing Reaction Pathways
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In 2-Amino-3-picoline, this would be the 5-position (para) and the 3-position (which is already substituted). The pyridine nitrogen is deactivating. The interplay of these electronic effects can lead to a mixture of products. For example, nitration can yield both 2-amino-3-methyl-5-nitropyridine and 2-amino-5-bromo-3-nitropyridine (if a bromine is present).[11][12][13]
-
Chichibabin Amination: While the Chichibabin reaction typically favors amination at the 2- or 6-position of the pyridine ring, the existing amino group can influence the regioselectivity, potentially leading to amination at other positions.[14][15]
Strategies for Improving Regioselectivity:
-
Protecting Groups: Temporarily protecting the amino group can alter its directing effect and simplify the product mixture.
-
Reaction Conditions: Temperature, solvent, and the nature of the electrophile can all influence regioselectivity. A systematic optimization of these parameters is recommended.
-
Use of Directing Groups: In some cases, a temporary directing group can be installed to force the reaction to occur at a specific position.
Question 4: I am struggling with the purification of my product from the reaction mixture containing 2-Amino-3-picoline. What are some effective strategies?
The basicity and polarity of 2-Amino-3-picoline and its derivatives can present challenges during purification.
Common Purification Issues & Solutions:
-
Tailing on Silica Gel Chromatography: The basic amino and pyridine groups can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.[16]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[16] This will compete for the active sites on the silica and improve the peak shape.
-
-
Co-elution with Impurities: If impurities have similar polarity to the product, separation by column chromatography can be difficult.[16]
-
Solution 1: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[16]
-
Solution 2: Acid-Base Extraction: Utilize the basicity of the amino and pyridine groups. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine derivatives will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.
-
Solution 3: Ion-Exchange Chromatography: For more challenging separations, cation-exchange chromatography can be employed to separate basic compounds.[17]
-
Data Presentation: Solvent Systems for Chromatography
| Polarity of Product | Recommended Starting Eluent System | Modifier |
| Non-polar | Hexanes/Ethyl Acetate | 0.5% Triethylamine |
| Moderately Polar | Dichloromethane/Methanol | 0.5% Triethylamine |
| Polar | Ethyl Acetate/Methanol | 1% Triethylamine or 7N Ammonia in Methanol |
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with 2-Amino-3-picoline?
2-Amino-3-picoline is toxic if swallowed or in contact with skin.[1][3][18] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[18] Avoid inhalation of dust or vapors.[1]
Q2: How should 2-Amino-3-picoline be stored?
It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[18] It is hygroscopic and should be protected from moisture.[18]
Q3: Can 2-Amino-3-picoline undergo oxidation?
Yes, the amino group and the methyl group are susceptible to oxidation.[19][20] Depending on the oxidizing agent and reaction conditions, this can lead to the formation of nitro compounds, N-oxides, or carboxylic acids.[19][20][21]
Q4: What is the typical reactivity of the amino group in 2-Amino-3-picoline?
The amino group behaves as a typical aromatic amine. It can undergo acylation, alkylation, diazotization, and can act as a nucleophile in various coupling reactions. Its reactivity is influenced by the electronic properties of the pyridine ring.
III. Visualizations
Diagram 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions involving 2-Amino-3-picoline.
Diagram 2: Competing Pathways in Electrophilic Aromatic Substitution
Caption: A diagram illustrating the competing pathways in electrophilic aromatic substitution on 2-Amino-3-picoline, leading to potential regioisomeric products.
IV. References
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. (2018). Available at: [Link]
-
A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents. Available at:
-
An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. (2025). Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022). Available at: [Link]
-
De novo Synthesis of Substituted Pyridines. ResearchGate. (2026). Available at: [Link]
-
Synthesis of 3- and 5-Nitro-2-picoline and Derivatives. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
2-Amino-3-methylpyridine. PubChem. Available at: [Link]
-
Chichibabin reaction. Google Patents. Available at:
-
Oxidation of 2-picoline over various oxide catalysts. ResearchGate. Available at: [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. (2023). Available at: [Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. MDPI. (2021). Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. (2021). Available at: [Link]
-
The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. RSC Publishing. (1990). Available at: [Link]
-
Modified chichibabin reaction, and novel pyridine derivatives. Google Patents. Available at:
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. (2021). Available at: [Link]
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. (2014). Available at: [Link]
-
3-Picoline. National Toxicology Program. Available at: [Link]
-
2-Amino-3-methylpyridine. PubChem. Available at: [Link]
-
Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]
-
Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
-
Oxidation of 3-picoline in the liquid phase. ResearchGate. Available at: [Link]
-
Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. (2018). Available at: [Link]
-
Preparation method of 2-amino-3-nitro pyridine. Patsnap. Available at: [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. MDPI. Available at: [Link]
-
Modified chichibabin reaction, and novel pyridine derivatives. European Patent Office. Available at: [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. (2023). Available at: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press. Available at: [Link]
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"characterization of unknown byproducts from 2-Amino-3-methylpyridine"
Validation & Comparative
"2-Amino-3-methylpyridine vs 2-Amino-5-methylpyridine in synthesis"
As a Senior Application Scientist, selecting the correct aminomethylpyridine isomer is a critical decision that dictates the trajectory of a synthetic campaign. While 2-Amino-3-methylpyridine (2A3MP) and 2-Amino-5-methylpyridine (2A5MP) share identical molecular weights, the simple transposition of a single methyl group fundamentally alters their electronic microenvironments, steric profiles, and downstream reactivity.
This guide provides an objective, data-driven comparison of these two building blocks, focusing on their performance in cross-coupling reactions, nucleophilic substitutions, and their distinct roles in pharmaceutical development.
Structural Causality & Reactivity Profiles
The reactivity of aminopyridines is governed by the interplay between the nucleophilic exocyclic amine and the electron-deficient pyridine ring.
-
2-Amino-5-methylpyridine (2A5MP): The methyl group is situated at the C5 position, para to the amine. This configuration provides a sterically unencumbered primary amine, making 2A5MP an exceptionally potent nucleophile[1]. It readily undergoes classical copper-catalyzed nucleophilic aromatic substitution (SNAr) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[2].
-
2-Amino-3-methylpyridine (2A3MP): The methyl group at the C3 position is directly ortho to the amine, creating significant steric bulk[3]. This steric hindrance restricts the rotational freedom of incoming electrophiles and complicates coordination to transition metal centers. Consequently, 2A3MP exhibits a slightly lower basicity and requires highly specialized, bulky biaryl phosphine ligands to overcome the activation energy barrier during the reductive elimination step of cross-coupling reactions.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and primary applications of both isomers, highlighting how structural nuances translate to macroscopic properties.
| Parameter | 2-Amino-3-methylpyridine (2A3MP) | 2-Amino-5-methylpyridine (2A5MP) |
| CAS Number | 1603-40-3[4] | 1603-41-4[5] |
| pKa (Predicted/Exp) | ~6.76[6] | 7.22[5] |
| Boiling Point | 221.5 °C | 226.9 °C[3] |
| Steric Profile | Highly hindered (ortho-methyl) | Unhindered (para-methyl) |
| Key Pharmaceutical Targets | Venetoclax intermediates, JAK2 inhibitors[7] | Pirfenidone, Zolpidem, Avosentan, AZD7648[5][8] |
Strategic Decision Workflow
When designing a synthetic route, the choice between these isomers dictates the catalytic system required. The diagram below maps the logical relationship between the structural demands of the isomer and the corresponding synthetic strategy.
Workflow for selecting aminomethylpyridine isomers based on steric demands and target applications.
Field-Proven Experimental Protocols
To demonstrate the practical implications of these structural differences, below are two self-validating protocols tailored to the unique reactivity of each isomer.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination using 2A5MP
Because 2A5MP is sterically unhindered, it serves as an excellent amine partner in C-N cross-coupling reactions, such as those used to synthesize the DNA-PK inhibitor AZD7648[8].
Mechanistic Causality: We utilize Palladium(II) Acetate combined with RuPhos. While 2A5MP is unhindered, RuPhos is selected to prevent the formation of off-target bis-arylated products and to accelerate the oxidative addition of deactivated aryl chlorides[1]. Sodium tert-butoxide (NaOtBu) is chosen as the base because its high pKa efficiently deprotonates the coordinated amine, driving the formation of the palladium-amido intermediate.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, charge 1.0 equiv of the target aryl chloride, 1.2 equiv of 2-Amino-5-methylpyridine, and 1.5 equiv of NaOtBu.
-
Catalyst Loading: Add 2 mol% Pd(OAc)₂ and 4 mol% RuPhos. Causality: A 1:2 Pd-to-ligand ratio ensures complete formation of the active L₁Pd(0) species, preventing palladium black precipitation.
-
Solvent Addition: Inject anhydrous, degassed toluene (0.2 M relative to the aryl halide). Toluene is selected for its non-coordinating nature, ensuring it does not compete with the amine for the palladium open coordination sites[1].
-
Reaction Execution: Heat the mixture to 100 °C for 12 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, quench in LC-MS grade methanol, and analyze. The disappearance of the aryl chloride mass peak and the emergence of the coupled product mass confirm catalytic turnover. If starting material persists, the catalyst may have poisoned; spike with an additional 1 mol% Pd(OAc)₂.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate under reduced pressure.
Protocol B: Formylation of 2A3MP for Venetoclax Intermediates
The synthesis of N-(3-Methylpyridin-2-yl)formamide is a critical step in building the 7-azaindole core of the BCL-2 inhibitor Venetoclax[4]. The C3-methyl group heavily shields the amine, requiring aggressive electrophilic activation.
Mechanistic Causality: Trimethyl orthoformate is used as both the reagent and the solvent. It acts as a powerful formylating agent and a continuous water scavenger, driving the equilibrium forward. p-Toluenesulfonic acid (p-TsOH) is added to protonate the orthoformate, generating a highly reactive oxocarbenium ion capable of overcoming the steric shield of the C3-methyl group[4].
Step-by-Step Methodology:
-
Reagent Mixing: In a round-bottom flask, dissolve 1.0 equiv of 2-Amino-3-methylpyridine in 5.0 equiv of trimethyl orthoformate.
-
Acid Activation: Add 0.1 equiv of anhydrous p-Toluenesulfonic acid. Causality: Using the anhydrous form of the acid prevents premature hydrolysis of the orthoformate.
-
Reflux: Heat the reaction mixture to 80–100 °C (reflux) under a nitrogen atmosphere for 6 hours[4].
-
Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting 2A3MP will appear highly UV-active and basic (stains with ninhydrin). The complete disappearance of this spot validates full conversion.
-
Isolation: Concentrate the mixture in vacuo to remove excess trimethyl orthoformate and methanol byproducts. Recrystallize the crude solid from a minimal amount of hot acetonitrile to yield pure N-(3-Methylpyridin-2-yl)formamide.
References
- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents Source: Google Patents URL
- 2-Amino-5-methylpyridine CAS#: 1603-41-4 - ChemicalBook Source: ChemicalBook URL
- An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI Source: MDPI URL
- Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine - Benchchem Source: Benchchem URL
- Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution | Journal of Chemical Information and Modeling - ACS Publications Source: ACS Publications URL
- Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen | Organic Letters - ACS Publications Source: ACS Publications URL
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Amino-3-methylpyridine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Among these, the 2-aminopyridine moiety serves as a critical pharmacophore in numerous clinically approved drugs.[2] This guide provides an in-depth technical comparison of the biological activities of derivatives of 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline) and its structural analogs, such as other aminopicoline isomers and the parent 2-aminopyridine. We will delve into their antimicrobial and anticancer properties, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.
The Influence of the Methyl Group: A Structural Rationale
The introduction of a methyl group onto the 2-aminopyridine ring, as in 2-Amino-3-methylpyridine, can significantly influence its biological activity compared to the unsubstituted 2-aminopyridine and its other positional isomers (2-amino-4-methylpyridine, 2-amino-5-methylpyridine, and 2-amino-6-methylpyridine). This is due to a combination of steric and electronic effects. The methyl group can affect the molecule's conformation, its ability to bind to target proteins, and its lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The position of the methyl group is particularly crucial, as it can dictate the orientation of the molecule within a binding pocket and alter the electronic density of the pyridine ring, thereby modulating its reactivity and interaction with biological targets.
Antimicrobial Activity: A Comparative Overview
Derivatives of 2-aminopyridine have shown considerable promise as antimicrobial agents. The structural modifications, particularly the introduction of different functional groups and the formation of metal complexes, have been shown to enhance their antibacterial and antifungal efficacy.
Comparative Analysis of Antimicrobial Potency
While comprehensive head-to-head studies comparing all aminopicoline isomers are limited, available data suggests that derivatization significantly impacts antimicrobial activity. For instance, metal complexes of 2-Amino-3-methylpyridine have demonstrated enhanced antibacterial activity compared to the free ligand.[3] This is a common strategy in medicinal chemistry, as chelation can increase the lipophilicity of a compound, facilitating its transport across microbial cell membranes.
A study on 2-amino-5-substituted pyridine derivatives indicated that the position of substitution on the pyridine ring plays a crucial role in determining the fungicidal and bactericidal activity, with substitution at position 4 showing greater activity than at position 3 or 6.[4] This highlights the importance of the substitution pattern around the 2-aminopyridine core.
The following table summarizes the minimum inhibitory concentration (MIC) values for some 2-aminopyridine derivatives, providing a glimpse into their comparative antimicrobial potential. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 39 | [5] |
| Bacillus subtilis | 39 | [5] | |
| 2-Aminobenzoic acid derivative (1) | Candida albicans | 70 | [6] |
| 2-Aminobenzoic acid derivative (2) | Candida albicans | 70 | [6] |
| Quinoxaline-based compound (5p) | Staphylococcus aureus | 4 | [7] |
| Bacillus subtilis | 8 | [7] | |
| Quinoxaline-based compound (5p) | E. coli | 4-32 | [7] |
Note: The data presented is for derivatives and not the parent compounds, and direct comparison should be made with caution due to differing experimental setups.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial activity of 2-aminopyridine derivatives is closely tied to their chemical structure. Key SAR observations include:
-
Lipophilicity: Increasing the lipophilicity of the molecule, often through the introduction of alkyl or aryl substituents, can enhance its ability to penetrate microbial cell membranes.
-
Metal Complexation: The formation of metal complexes with ions such as Cu(II), Ni(II), Co(II), and Ag(I) often leads to a significant increase in antimicrobial activity compared to the free ligand.[3] The metal ion itself may have antimicrobial properties, and complexation can facilitate its entry into the microbial cell.
-
Substituent Position: As noted earlier, the position of substituents on the pyridine ring is critical. The electronic and steric effects of these substituents can influence the molecule's interaction with microbial targets.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a 2-Amino-3-methylpyridine derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (2-Amino-3-methylpyridine derivative)
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of each row, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. This will result in a final volume of 200 µL per well and will further dilute the compound concentrations by half.
-
Controls:
-
Growth Control: A well containing only CAMHB and the inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no compound, no inoculum).
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a 2-Amino-3-methylpyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Test compound (2-Amino-3-methylpyridine derivative)
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The available evidence strongly suggests that 2-Amino-3-methylpyridine derivatives are a promising class of compounds with significant potential in both antimicrobial and anticancer applications. The position of the methyl group at the 3-position, in conjunction with other structural modifications, offers a versatile platform for the development of novel therapeutic agents. The enhanced activity observed in metal complexes and other derivatives underscores the importance of continued synthetic efforts to explore the chemical space around this scaffold.
A significant gap in the current literature is the lack of systematic, direct comparative studies of the aminopicoline isomers. Future research should focus on the synthesis and parallel evaluation of 2-Amino-3-methylpyridine, its positional isomers, and the parent 2-aminopyridine against a broad panel of microbial strains and cancer cell lines. Such studies would provide invaluable data for a more precise understanding of the structure-activity relationships and would greatly accelerate the development of lead compounds based on this privileged scaffold. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of the most potent derivatives, which will be crucial for their optimization and potential clinical translation.
References
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Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. R Discovery. (2011, February 1). [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]
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Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. (n.d.). [Link]
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Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
-
Carbone, A., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 11(5), 489. [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). RSC Medicinal Chemistry. [Link]
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2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. ResearchGate. (n.d.). [Link]
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A Comprehensive Review of Aminochalcones. (2020). Molecules, 25(22), 5381. [Link]
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Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (2022). bioRxiv. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2011). Journal of Medicinal Chemistry, 54(13), 4785-4797. [Link]
-
The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. ResearchGate. (n.d.). [Link]
-
Metwally, A. M., et al. (2019). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 183, 111710. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(23), 7216. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2020). Molecules, 25(23), 5735. [Link]
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. (n.d.). [Link]
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Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Inorganics, 11(4), 152. [Link]
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Structure Activity Relationships. Drug Design Org. (2005, May 15). [Link]
-
Structure activity relationship – Knowledge and References. Taylor & Francis. (n.d.). [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]
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STRUCTURE ACTIVITY RELATIONSHIP. ResearchGate. (2019, March 26). [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). BMC Chemistry, 17(1), 1-13. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). ACS Omega. [Link]
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Validation of 2-Amino-3-picoline as a Synthetic Intermediate: A Comparative Guide for Drug Discovery
Executive Summary
In modern pharmaceutical synthesis and catalytic methodology, the selection of the correct pyridine building block dictates not only the yield of the reaction but the ultimate pharmacokinetic viability of the resulting drug scaffold. 2-Amino-3-picoline (also known as 2-amino-3-methylpyridine; CAS: 1603-40-3) has emerged as a highly privileged synthetic intermediate. It serves dual roles: as a structural precursor for biologically active imidazo[1,2-a]pyridines targeting cancer and inflammation[1], and as a transient directing group (co-catalyst) in advanced transition-metal-catalyzed C–H activation and shuttle catalysis[2],[3].
This guide objectively compares the reactivity, structural utility, and experimental handling of 2-amino-3-picoline against alternative building blocks (such as 2-aminopyridine and 2-amino-5-chloropyridine), providing researchers with self-validating protocols and mechanistic insights to optimize their synthetic workflows.
Mechanistic Profiling: The Causality of the 3-Methyl Group
The defining feature of 2-amino-3-picoline is the steric and electronic influence of the methyl group at the C3 position. This seemingly minor substitution fundamentally alters the molecule's behavior in both bimolecular condensations and organometallic coordination.
A. Steric Buttressing in Rhodium-Catalyzed C–H Activation
In the catalytic transformation of aldimines to ketimines, unactivated sp² C–H bonds are notoriously inert to transition metals. 2-Amino-3-picoline acts as a crucial transimination co-catalyst[3].
-
The Causality: When 2-amino-3-picoline forms an imine with the substrate, the 3-methyl group provides a steric buttress. This steric bulk prevents the formation of highly stable, unreactive bis-coordinated rhodium complexes. Instead, it forces the equilibrium toward a catalytically active mono-coordinated species, perfectly orienting the C–H bond for oxidative addition by the Rh(I) center[3]. Without this 3-methyl group, the catalyst is rapidly poisoned by over-coordination.
B. Pharmacological Scaffolding in Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines synthesized from 2-amino-3-picoline yield 8-methyl substituted scaffolds.
-
The Causality: While the 3-methyl group slightly sterically hinders the initial nucleophilic attack on α-haloketones (reducing raw yield compared to unsubstituted 2-aminopyridine), the resulting 8-methyl-imidazo[1,2-a]pyridine exhibits vastly superior biological activity. The 8-methyl moiety enhances lipophilicity and forces the molecule into specific binding conformations within the tubulin colchicine site and the COX-2 active site, arresting tumor cell cycles at the G2/M phase[1],[4].
Comparative Performance Data
To objectively validate 2-amino-3-picoline, we compare its performance in the DBU-catalyzed bimolecular condensation with phenacyl bromide against other common 2-aminopyridines[5].
| Substrate | Resulting Scaffold | Catalyst & Conditions | Yield (%) | Synthetic & Pharmacological Utility |
| 2-Aminopyridine | 2-phenylimidazo[1,2-a]pyridine | DBU, aq. EtOH, RT | 80% | Baseline scaffold; high reactivity but lacks targeted steric bulk for specific kinase/tubulin binding. |
| 2-Amino-5-chloropyridine | 6-chloro-2-phenylimidazo[1,2-a]pyridine | DBU, aq. EtOH, RT | 70% | Provides a halogenated handle for downstream Suzuki/Buchwald-Hartwig cross-coupling reactions. |
| 2-Amino-3-picoline | 8-methyl-2-phenylimidazo[1,2-a]pyridine | DBU, aq. EtOH, RT | 69% | Optimal for drug discovery; the 8-methyl group enhances target affinity (e.g., COX-2, tubulin) despite a slight drop in synthetic yield[1],[5],[4]. |
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. By monitoring specific intermediate milestones, researchers can confirm the mechanistic integrity of the reaction before proceeding to the next step.
Protocol A: Rhodium-Catalyzed Hydroiminoacylation (Transimination-Directed)
This protocol utilizes 2-amino-3-picoline as a transient directing group to activate aldimine C–H bonds[3].
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with N -phenyl- N -(1-phenylmethylidene)amine (0.65 mmol), 1-hexene (3.2 mmol), Wilkinson's catalyst ( [RhCl(PPh3)3] , 0.5 mol%), and 2-amino-3-picoline (10 mol%) in 2 mL of anhydrous toluene.
-
Transimination Validation: Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: Sample 10 µL of the mixture and analyze via GC-MS. The appearance of an aniline peak confirms that the 2-amino-3-picoline has successfully displaced the aniline to form the active directing imine intermediate[3]. If aniline is absent, the transimination equilibrium has failed (likely due to moisture), and the reaction will not proceed.
-
-
Activation & Coupling: Seal the tube and heat to 130 °C for 24 hours.
-
Product Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the ketimine product (typical yield ~90%)[3].
Protocol B: Synthesis of 8-Methyl-Imidazo[1,2-a]pyridine Derivatives
This protocol describes the DBU-catalyzed condensation to form the privileged 8-methyl-imidazo[1,2-a]pyridine scaffold[5].
-
Reagent Mixing: Dissolve 2-amino-3-picoline (1.0 mmol) and phenacyl bromide (1.0 mmol) in 5 mL of aqueous ethanol (EtOH:H₂O, 4:1).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise at room temperature.
-
Causality of DBU: DBU acts as a non-nucleophilic base that efficiently deprotonates the endocyclic nitrogen without competing with the 2-amino group for the electrophile, while the highly polar aqueous ethanol stabilizes the charged aminal intermediate[5].
-
-
Cyclization Validation: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: The progression of the reaction is self-indicating. The initial clear solution will transition to a reddish-brown suspension as the highly conjugated, planar imidazo[1,2-a]pyridine precipitates[5]. Complete consumption of phenacyl bromide must be verified by TLC (Hexane:EtOAc 7:3) before workup.
-
-
Workup: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure 8-methyl-2-phenylimidazo[1,2-a]pyridine.
Pathway Visualizations
Fig 1. Rh-catalyzed C-H activation cycle directed by 2-amino-3-picoline transimination.
Fig 2. Bimolecular condensation pathway for 8-methyl-imidazo[1,2-a]pyridine synthesis.
References
-
Title: Catalytic Transfer Functionalization through Shuttle Catalysis Source: ACS Publications URL: [Link]
-
Title: A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Source: Royal Society Publishing URL: [Link]
-
Title: Catalytic Transformation of Aldimine to Ketimine by Wilkinson's Complex through Transimination Source: ACS Publications URL: [Link]
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A Comparative Spectroscopic Guide to 2-Amino-3-methylpyridine and Its Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is a cornerstone of robust development and quality control. Aminomethylpyridines, a class of heterocyclic compounds, are prevalent structural motifs in a vast array of biologically active molecules and functional materials. While sharing the same molecular formula, C₆H₈N₂, the positional isomers of aminomethylpyridine exhibit distinct physicochemical properties that can significantly impact their biological activity, reactivity, and material characteristics. This guide provides an in-depth spectroscopic comparison of 2-Amino-3-methylpyridine and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation.
The strategic placement of the amino and methyl groups on the pyridine ring creates unique electronic environments for each isomer, which are reflected in their spectroscopic signatures. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive understanding of how to distinguish these closely related molecules.
The Isomers in Focus
For this comparative analysis, we will examine 2-Amino-3-methylpyridine alongside three of its common positional isomers:
-
2-Amino-3-methylpyridine: The primary compound of interest.
-
3-Amino-2-methylpyridine: An isomer where the positions of the amino and methyl groups are swapped.
-
4-Amino-3-methylpyridine: An isomer with the amino group at position 4.
-
5-Amino-2-methylpyridine: An isomer with the amino group at position 5.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.
¹H NMR Spectroscopy
The position of the electron-donating amino and methyl groups significantly influences the chemical shifts of the aromatic protons on the pyridine ring. Protons ortho and para to the strongly activating amino group will experience increased electron density and thus be shifted upfield (to lower ppm values). Conversely, the electron-withdrawing nature of the pyridine nitrogen deshields adjacent protons, shifting them downfield.
Key Differentiating Features in ¹H NMR:
-
2-Amino-3-methylpyridine: Exhibits three distinct aromatic proton signals. The proton at C6, adjacent to the nitrogen, is typically the most downfield. The protons at C4 and C5 will show characteristic coupling. The amino protons usually appear as a broad singlet.[1]
-
3-Amino-2-methylpyridine: The arrangement of substituents leads to a different pattern of aromatic proton shifts and couplings compared to the 2-amino-3-methyl isomer.
-
4-Amino-3-methylpyridine: The proton at C2, situated between the two nitrogen atoms (ring and amino), will be significantly influenced, often appearing at a distinct chemical shift.
-
5-Amino-2-methylpyridine: The protons on the pyridine ring will display a unique set of chemical shifts and coupling constants due to the meta-position of the amino group relative to the ring nitrogen.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. The carbons directly attached to the nitrogen and amino groups will have characteristic chemical shifts.
Key Differentiating Features in ¹³C NMR:
-
Ipso-Carbons: The chemical shifts of the carbons bearing the amino (C-NH₂) and methyl (C-CH₃) groups are highly diagnostic.
-
Ring Carbons: The positions of the other ring carbons are also uniquely shifted depending on the substitution pattern, providing a distinct fingerprint for each isomer.[3]
Comparative NMR Data
| Compound | Key ¹H NMR Chemical Shifts (ppm) | Key ¹³C NMR Chemical Shifts (ppm) |
| 2-Amino-3-methylpyridine | H6: ~7.9 ppm, H4: ~7.2 ppm, H5: ~6.5 ppm, CH₃: ~2.1 ppm, NH₂: ~4.6 ppm[1] | C2: ~158 ppm, C3: ~120 ppm, C4: ~137 ppm, C5: ~112 ppm, C6: ~147 ppm, CH₃: ~17 ppm |
| 3-Amino-2-methylpyridine | H6: ~8.0 ppm, H4: ~7.0 ppm, H5: ~7.0 ppm, CH₃: ~2.3 ppm, NH₂: ~3.6 ppm | C2: ~144 ppm, C3: ~135 ppm, C4: ~122 ppm, C5: ~122 ppm, C6: ~145 ppm, CH₃: ~20 ppm |
| 4-Amino-3-methylpyridine | H2: ~7.9 ppm, H5: ~6.5 ppm, H6: ~7.9 ppm, CH₃: ~2.0 ppm, NH₂: ~5.8 ppm | C2: ~149 ppm, C3: ~125 ppm, C4: ~150 ppm, C5: ~109 ppm, C6: ~149 ppm, CH₃: ~16 ppm |
| 5-Amino-2-methylpyridine | H6: ~7.8 ppm, H4: ~7.1 ppm, H3: ~6.3 ppm, CH₃: ~2.1 ppm, NH₂: ~4.7 ppm[2] | C2: ~155 ppm, C3: ~110 ppm, C4: ~138 ppm, C5: ~130 ppm, C6: ~147 ppm, CH₃: ~23 ppm[3] |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For aminomethylpyridines, the key vibrational modes to observe are the N-H stretches of the amino group and the C=N and C=C stretching vibrations of the pyridine ring.
Key Differentiating Features in IR:
-
N-H Stretching: The amino group typically shows two distinct stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches. The exact positions of these bands can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers.[4]
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring appear in the 1650-1400 cm⁻¹ region. The substitution pattern of the ring affects the energies of these vibrations, leading to slight shifts in their absorption frequencies.[5] For 2-amino-3-methylpyridine, characteristic bands are observed around 1627 cm⁻¹ (C=C) and 1521 cm⁻¹ (C=N).[6]
-
C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can also provide structural information, as the pattern of these bands is characteristic of the substitution pattern on the aromatic ring.
Comparative IR Data
| Compound | N-H Stretching (cm⁻¹) | Pyridine Ring C=C, C=N Stretching (cm⁻¹) |
| 2-Amino-3-methylpyridine | ~3415, 3282[6] | ~1627, 1521[6] |
| 3-Amino-2-methylpyridine | ~3400-3300 | ~1600-1450 |
| 4-Amino-3-methylpyridine | ~3400-3300 | ~1600-1450 |
| 5-Amino-2-methylpyridine | ~3400-3300 | ~1610, 1500 |
Note: The IR spectra of these isomers are often very similar, and differentiation may require careful comparison with reference spectra.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. All the aminomethylpyridine isomers discussed here have the same nominal molecular weight of 108 g/mol .[3][7][8]
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): The presence of a strong molecular ion peak at m/z 108 confirms the molecular formula.
-
Fragmentation Patterns: While the isomers may exhibit some common fragments, the relative intensities of these fragments can differ. For instance, the loss of a methyl radical (•CH₃) to give a fragment at m/z 93, or the loss of HCN to give a fragment at m/z 81, are common pathways. The stability of the resulting fragment ions will vary depending on the initial position of the substituents, leading to different relative abundances in the mass spectrum. For 2-Amino-3-methylpyridine, prominent peaks are often observed at m/z 108, 107, 80, and 53.[7]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the aminomethylpyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR-FTIR)
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid aminomethylpyridine sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization - GC/MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the gas chromatograph, which separates the components before they enter the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 35-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of aminomethylpyridine isomers can be visualized as follows:
Caption: Workflow for the spectroscopic analysis and comparison of aminomethylpyridine isomers.
Conclusion
The unambiguous identification of aminomethylpyridine isomers is critical for advancing research and development in pharmaceuticals and material science. This guide has demonstrated that a multi-technique spectroscopic approach, combining NMR, IR, and Mass Spectrometry, provides the necessary data to confidently differentiate between these closely related compounds. By understanding the subtle yet significant differences in their spectroscopic fingerprints, researchers can ensure the purity and identity of their materials, leading to more reliable and reproducible scientific outcomes.
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A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study Using a 2-Amino-3-Methylpyridine Derivative
This guide provides an in-depth, experience-driven comparison of in vitro assay validation strategies, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices. Our central case study will focus on the validation of a screening assay using a hypothetical, yet representative, 2-Amino-3-methylpyridine derivative, a scaffold known for its utility in developing potent kinase inhibitors.[1][2][3][4]
Part 1: The Strategic Imperative of Assay Validation
In drug discovery, an in vitro assay is not merely a procedure; it is the lens through which we make critical decisions. The objective of assay validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[5] An unvalidated or poorly validated assay can lead to the costly pursuit of false positives or the premature abandonment of promising candidates. This guide is grounded in the principles outlined by regulatory bodies and scientific best practices, ensuring that every protocol described is a self-validating system.[6][7][8][9]
The 2-aminopyridine core, including its methylated derivatives like 2-Amino-3-methylpyridine, is a privileged scaffold in medicinal chemistry. It is frequently incorporated into potent and selective inhibitors of various protein kinases, such as Janus Kinase 2 (JAK2), Phosphoinositide 3-kinase (PI3K), and Anaplastic Lymphoma Kinase (ALK), which are critical targets in oncology and inflammatory diseases.[1][2][3][4] Therefore, establishing a robust assay to quantify the inhibitory potential of such derivatives is a common and critical task.
For this guide, we will consider AMP-Y627 , a hypothetical but representative 2-Amino-3-methylpyridine derivative designed as a selective inhibitor for "Kinase-X". Our goal is to validate a primary screening assay to measure its binding affinity and to identify other potential inhibitors.
Part 2: The Primary Assay - Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a widely adopted, homogeneous technique ideal for high-throughput screening (HTS) of small molecule inhibitors.[10][11] Its utility lies in monitoring molecular interactions in solution by measuring the change in the rotational speed of a fluorescently labeled molecule.
The Causality Behind the Choice: We select FP as our primary assay for its simplicity, speed, and cost-effectiveness. It is a "mix-and-read" format that requires no wash steps, minimizing handling errors and maximizing throughput. The principle is straightforward: a small, fluorescently labeled peptide (the "tracer") corresponding to the kinase substrate tumbles rapidly in solution, resulting in low polarization. When bound by the much larger Kinase-X, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor like AMP-Y627 will displace the tracer, causing the signal to drop.
Figure 1: Principle of the competitive Fluorescence Polarization assay.
Experimental Protocol: FP Assay Validation
This protocol outlines the validation of our Kinase-X FP assay using the reference inhibitor, AMP-Y627.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition ensures kinase stability and activity while minimizing non-specific binding.
- Kinase-X Stock: Recombinant Kinase-X at 1 µM in Assay Buffer with 10% glycerol.
- Fluorescent Tracer Stock: 1 µM of a fluorescein-labeled substrate peptide in Assay Buffer.
- Reference Inhibitor: AMP-Y627 at 10 mM in 100% DMSO.
2. Determination of Optimal Tracer and Kinase Concentrations:
- Perform a criss-cross titration. Serially dilute Kinase-X against a serial dilution of the tracer in a 384-well plate.
- Incubate for 60 minutes at room temperature.
- Measure fluorescence polarization.
- Goal: Identify the lowest Kinase-X concentration that gives a robust signal window (typically >150 mP) with a tracer concentration at or below its Kd for the kinase. This balances signal strength with sensitivity to competitive inhibitors.
3. Z'-Factor Determination (Assay Robustness):
- Prepare two sets of wells (n=16 each) in a 384-well plate.
- High Signal Control: Add optimal concentrations of Kinase-X and tracer.
- Low Signal Control: Add tracer only.
- Measure FP after a 60-minute incubation.
- Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.
- Acceptance Criterion: A Z'-factor ≥ 0.5 indicates an excellent and robust assay suitable for HTS.[10][12]
4. Validation of Key Performance Parameters:
| Parameter | Protocol Step | Rationale & Acceptance Criteria |
| Precision | Intra-assay (Repeatability): Run the full dose-response curve for AMP-Y627 in triplicate on a single plate. Inter-assay (Intermediate Precision): Repeat the dose-response curve on three different days with two different analysts. | Rationale: Measures the consistency of the assay. Criteria: Coefficient of Variation (%CV) for calculated IC50 values should be <20%. |
| Accuracy | Determine the IC50 of a known, previously characterized inhibitor (if available) and compare it to the historical value. | Rationale: Assesses how close the measured value is to the true value. Criteria: The measured IC50 should be within a pre-defined range (e.g., ± 3-fold) of the accepted value. |
| Linearity & Range | Perform a dose-response curve for AMP-Y627 spanning at least 3 logs of concentration (e.g., 1 nM to 10 µM). | Rationale: Ensures the assay response is proportional to the inhibitor concentration over a defined range. Criteria: The dose-response curve should fit a standard sigmoidal model with an R² > 0.98. |
| Specificity | Run a dose-response curve with a structurally similar but inactive compound. Test a known non-specific inhibitor (e.g., a detergent). | Rationale: Confirms the assay signal is due to specific binding to the target. Criteria: Inactive compounds should show no significant inhibition. |
| DMSO Tolerance | Run the Z'-factor experiment with increasing concentrations of DMSO (0.5% to 5%). | Rationale: Since compounds are stored in DMSO, the assay must be robust to its presence. Criteria: Z' should remain ≥ 0.5 up to the maximum DMSO concentration used in screening (typically 1%). |
Hypothetical Validation Data Summary (FP Assay)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Z'-Factor | 0.82 | ≥ 0.5 | Pass |
| AMP-Y627 IC50 (Mean) | 45.2 nM | - | - |
| Intra-assay Precision (%CV) | 8.5% | < 20% | Pass |
| Inter-assay Precision (%CV) | 14.2% | < 20% | Pass |
| Accuracy (vs. Orthogonal) | Within 1.5-fold | Within 3-fold | Pass |
| Linearity (R²) | 0.992 | > 0.98 | Pass |
| DMSO Tolerance (at 1%) | Z' = 0.79 | Z' ≥ 0.5 | Pass |
Part 3: The Alternative Assay - Time-Resolved FRET (TR-FRET)
No single assay is perfect. A critical part of validation is understanding the alternatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful, homogeneous assay format widely used for kinase inhibitor profiling.[13][14][15]
The Causality Behind the Choice: TR-FRET is chosen as a comparator due to its high sensitivity and resistance to certain types of compound interference. It uses a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor. Energy transfer only occurs when the donor (e.g., on an anti-tag antibody bound to the kinase) and acceptor (e.g., on a fluorescent tracer) are in close proximity. The "time-resolved" component allows the measurement to be delayed slightly after excitation, which eliminates short-lived background fluorescence from plates, compounds, or buffer components, resulting in an excellent signal-to-background ratio.[13][16]
Comparative Analysis: FP vs. TR-FRET
This objective comparison is designed to guide assay selection based on the specific needs of the research program.
| Feature | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | Senior Scientist's Insight |
| Principle | Measures change in rotational speed of a single fluorescent tracer. | Measures energy transfer between a donor/acceptor pair in proximity. | TR-FRET's dual-labeling and time-gated detection inherently provide a more robust system against many forms of assay interference. |
| Sensitivity | Good. Can be limited by the intrinsic brightness of the tracer. | Excellent. Time-resolved detection significantly reduces background noise.[13] | For very potent inhibitors or low-concentration targets, TR-FRET often provides a superior signal window. |
| Throughput | Very High (384- & 1536-well compatible). | Very High (384- & 1536-well compatible). | Both are excellent for HTS, but TR-FRET reagent costs can be a limiting factor for very large campaigns. |
| Cost | Generally lower. Requires only one labeled molecule (the tracer). | Generally higher. Requires a lanthanide-labeled component and an acceptor-labeled component. | FP is often the more economical choice for initial large-scale primary screens. |
| Interference | Susceptible to fluorescent compounds and light scattering. | Less susceptible to background fluorescence, but can be affected by compounds that quench either fluorophore. | It is a common and wise strategy to use FP for a primary screen and TR-FRET as an orthogonal, secondary assay to confirm hits. |
| Reagent Complexity | Simpler. Requires only a high-purity fluorescent tracer and enzyme. | More complex. Often involves tagged proteins and labeled antibodies, adding more components that need to be optimized. | The simplicity of the FP system makes assay development faster and more straightforward, which is a significant advantage in early-stage projects. |
Part 4: The Integrated Validation Workflow
A robust validation process is not a single event but a workflow. This process ensures that the chosen assay is not only technically sound but also fit for its purpose within the broader drug discovery cascade.
Figure 2: Integrated workflow for assay validation and screening.
Conclusion
The validation of an in vitro assay is a foundational pillar of successful drug discovery. By employing a systematic approach grounded in established scientific principles, we can build confidence in our data and make informed decisions. This guide demonstrates that for a novel 2-Amino-3-methylpyridine based kinase inhibitor, a Fluorescence Polarization assay serves as an excellent primary screening tool due to its simplicity, throughput, and cost-effectiveness. Its robustness can be rigorously proven through a validation protocol that assesses precision, accuracy, and specificity, culminating in a high Z'-factor.
Furthermore, a comparative analysis with a technologically distinct method like TR-FRET is crucial. While FP is ideal for a primary screen, TR-FRET offers superior sensitivity and reduced interference, making it an outstanding choice for secondary validation of initial hits. The ultimate decision of which assay to use—or how to combine them—depends on the specific project goals, budget, and the nature of the chemical library being screened. By understanding the causality behind these experimental choices, research teams can design and execute validation plans that are not only compliant with regulatory expectations but are truly fit for their scientific purpose.
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National Institutes of Health. (Date not available). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]
-
PubChem. (Date not available). 2-Amino-3-methylpyridine. [Link]
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- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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"confirming the identity of 2-Amino-3-picoline through analytical techniques"
A Comprehensive Guide to Confirming the Identity of 2-Amino-3-picoline: Orthogonal Analytical Techniques
Introduction
In pharmaceutical development, the precise identification of synthetic intermediates is non-negotiable. 2-Amino-3-picoline (CAS: 1603-40-3), systematically known as 3-methylpyridin-2-amine, is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as the antiasthmatic agent pemirolast and the antiretroviral nevirapine[1].
The primary analytical challenge in quality control is distinguishing 2-amino-3-picoline from its positional isomers, such as 2-amino-4-picoline or 2-amino-5-picoline. Because these isomers share an identical molecular weight (108.14 g/mol ) and similar functional groups, relying on a single analytical method can lead to false positives[2]. To ensure absolute scientific integrity, researchers must employ an orthogonal analytical strategy—combining structural elucidation, mass analysis, and chromatographic separation.
The Orthogonal Analytical Strategy
Figure 1: Orthogonal workflow for the definitive identification and purity analysis of 2-Amino-3-picoline.
Comparative Analysis of Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
The Causality: While mass spectrometry confirms the molecular formula, it cannot easily distinguish between methylpyridine isomers because their fragmentation pathways are nearly identical. 1 H NMR solves this by mapping the exact connectivity of the pyridine ring. The position of the methyl group dictates the multiplicity (splitting pattern) of the remaining aromatic protons due to spin-spin ( J ) coupling.
In 2-amino-3-picoline, the methyl group occupies position 3. Therefore, the protons at positions 4, 5, and 6 exhibit a highly specific coupling system[3]:
-
H-6 (adjacent to nitrogen): Appears furthest downfield (~7.93 ppm) as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-4.
-
H-4: Appears around 7.23 ppm as a doublet (ortho-coupling with H-5).
-
H-5: Appears around 6.58 ppm as a doublet of doublets (ortho-coupling with both H-4 and H-6).
-
Methyl (CH 3 ): A sharp singlet at ~2.09 ppm.
Why this matters: If the sample were 2-amino-4-picoline, the symmetry and coupling would change entirely (e.g., H-3 and H-5 would appear as distinct singlets or fine doublets depending on meta-coupling), making NMR the ultimate arbiter of structural identity.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Molecular Weight
The Causality: GC-MS leverages the volatility of the pyridine derivative. Electron Ionization (EI) at 70 eV strips an electron to form the molecular ion ( M+∙ ) at m/z 108. The Limitation: Isomers like 2-amino-4-picoline will also yield a base peak at m/z 108 or 107 (loss of H ∙ ) and a characteristic fragment at m/z 80 (loss of HCN)[4][5]. Therefore, the mass spectrum alone is insufficient for identity. The Solution: The true value of GC-MS lies in the chromatographic retention time (RT) . By running a known reference standard of 2-amino-3-picoline alongside the unknown sample under identical temperature programming, the RT serves as the definitive identifier.
Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
The Causality: FTIR measures the vibrational frequencies of chemical bonds. For 2-amino-3-picoline, the primary amine (-NH 2 ) group exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3450–3300 cm −1 region[6]. The pyridine ring C=C and C=N stretches appear sharply between 1600 and 1580 cm −1 . While FTIR confirms the presence of the aminopyridine scaffold, it is less sensitive to the exact position of the methyl group compared to NMR.
High-Performance Liquid Chromatography (HPLC-UV): Purity Quantification
The Causality: HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is optimal for quantifying the purity of the bulk material. Because the pyridine ring is a strong chromophore, UV detection at 230 nm or 280 nm provides excellent sensitivity. HPLC separates 2-amino-3-picoline from unreacted precursors or oxidation products based on polarity.
Quantitative Data Comparison
The following table summarizes the expected analytical data, highlighting the differentiating power of each technique when comparing 2-Amino-3-picoline against a common positional isomer.
| Analytical Parameter | 2-Amino-3-picoline (Target) | 2-Amino-4-picoline (Isomer) | Differentiating Power |
| Molecular Weight | 108.14 g/mol | 108.14 g/mol | None |
| GC-MS Base Peak | m/z 108 / 107 | m/z 108 / 107 | Low |
| 1 H NMR (CH 3 shift) | ~2.09 ppm (singlet) | ~2.25 ppm (singlet) | High |
| 1 H NMR (Aromatic H) | 3 protons (d, d, dd) | 3 protons (d, s, d) | Absolute (Gold Standard) |
| FTIR (N-H stretch) | ~3450, 3300 cm −1 | ~3440, 3310 cm −1 | Moderate |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. Below are the optimized methodologies for the two most critical techniques.
Protocol 1: 1 H NMR Structural Elucidation
Self-Validation Principle: The use of an internal chemical shift reference (TMS) prevents misassignment caused by magnetic field drift, while a blank solvent run rules out contamination.
-
System Suitability: Acquire a spectrum of the blank deuterated solvent to ensure no contamination (e.g., residual water at 1.56 ppm or grease peaks).
-
Sample Preparation: Dissolve 10-15 mg of the suspected 2-amino-3-picoline in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Acquisition: Run a standard 1D 1 H NMR experiment at 300 MHz or 400 MHz (minimum 16 scans, relaxation delay 1-2 seconds)[3].
-
Calibration: Calibrate the spectrum by setting the TMS peak strictly to 0.00 ppm or the residual CHCl 3 peak to 7.26 ppm.
-
Integration & Analysis: Integrate the signals. The ratio of the aromatic protons (7.93, 7.23, 6.58 ppm) to the amine protons (4.60 ppm) to the methyl protons (2.09 ppm) must strictly be 1:1:1:2:3 [3].
Protocol 2: GC-MS Identity and Purity Assessment
Self-Validation Principle: Running a solvent blank before the sample rules out column carryover. Using an internal standard validates retention time stability across different injection cycles.
-
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade methanol. Spike with an internal standard (e.g., biphenyl at 0.1 mg/mL) to monitor injection volume consistency.
-
Blank Run: Inject 1 μ L of pure methanol. Ensure the baseline is flat and devoid of peaks at the expected retention time.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Set the inlet temperature to 250°C. Program the oven: hold at 60°C for 2 min, ramp at 10°C/min to 200°C, and hold for 5 min.
-
Ionization & Detection: Operate the mass spectrometer in EI mode (70 eV). Set the scan range from m/z 40 to 300.
-
Data Concordance: Compare the retention time of the main peak against a certified reference standard of 2-amino-3-picoline. Extract the mass spectrum at the peak apex and verify the presence of the molecular ion at m/z 108 ( M+ ), and major fragments at 107 and 80[4][5].
Conclusion
Confirming the identity of 2-amino-3-picoline requires a robust, multi-faceted approach. While GC-MS and HPLC provide excellent data on volatility, molecular weight, and bulk purity, they fall short of definitive isomer differentiation. 1 H NMR spectroscopy remains the ultimate analytical tool, utilizing proton-proton coupling to definitively map the methyl group to the 3-position of the pyridine ring. By employing these self-validating protocols, drug development professionals can guarantee the structural integrity of their pharmaceutical intermediates.
References
-
National Center for Biotechnology Information (PubChem). "2-Amino-3-methylpyridine | C6H8N2 | CID 15347". Retrieved from[Link]
-
National Institute of Standards and Technology (NIST Chemistry WebBook). "2-Pyridinamine, 3-methyl- (Mass Spectrum)". Retrieved from[Link]
-
National Institute of Standards and Technology (NIST Chemistry WebBook). "2-Pyridinamine, 3-methyl- (IR Spectrum)". Retrieved from[Link]
- Google Patents. "US9006431B2 - Crystalline form of pemirolast".
Sources
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- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-picoline(1603-40-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Pyridinamine, 3-methyl- [webbook.nist.gov]
- 5. 2-Pyridinamine, 3-methyl- [webbook.nist.gov]
- 6. 2-Pyridinamine, 3-methyl- [webbook.nist.gov]
Reproducibility and Performance of 2-Amino-3-methylpyridine in Organic Synthesis: A Comparative Guide
As an Application Scientist, evaluating the reproducibility of pyridine derivatives requires looking beyond theoretical reactivity to empirical, bench-level performance. 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline) is a privileged scaffold in medicinal chemistry, serving as a critical precursor for imidazo[1,2-a]pyridines, kinase inhibitors, and Fatty Acid Amide Hydrolase (FAAH) inhibitors[1][2].
However, the synthetic utility of this compound is heavily dictated by the regiochemistry of its methyl group. The 3-methyl substitution provides a specific inductive electron-donating effect that enhances the nucleophilicity of the exocyclic amine, while strategically avoiding the severe steric hindrance observed in its structural isomers during transition-metal-catalyzed C–H activation[3]. This guide objectively compares the experimental reproducibility of 2-Amino-3-methylpyridine against its alternatives and provides self-validating protocols for rigorous laboratory application.
Mechanistic Causality & Isomeric Comparison
When designing synthetic routes, the choice between methylpyridine isomers directly impacts reaction yield and reproducibility. In directed Csp2–H functionalization, the exocyclic amine acts as a directing group.
-
2-Amino-3-methylpyridine: The methyl group at the 3-position provides optimal steric bulk. It restricts the rotation of the directing amine group, pre-organizing it for efficient coordination with transition metals like Rhodium (Rh), which accelerates the catalytic cycle[3].
-
2-Amino-4-methylpyridine & 2-Amino-6-methylpyridine (Alternatives): Moving the methyl group to the 4-position alters the electronic distribution, while the 6-position introduces a severe steric blockade directly adjacent to the endocyclic nitrogen, disrupting metal coordination and drastically reducing reproducibility and isolated yields[3].
Quantitative Performance Analysis
The following table synthesizes quantitative data from standardized cross-coupling and cyclization workflows, demonstrating the superior reproducibility of the 3-methyl isomer.
| Substrate | Reaction Type | Catalyst / Reagents | Isolated Yield | Reproducibility & Causality | Ref |
| 2-Amino-3-methylpyridine | Csp2–H Aminovinylation | Rh₂(OAc)₄ | 88% | High: Optimal steric pre-organization. | [3] |
| 2-Amino-4-methylpyridine | Csp2–H Aminovinylation | Rh₂(OAc)₄ | 58% | Low: Sub-optimal electronic distribution. | [3] |
| 2-Amino-6-methylpyridine | Csp2–H Aminovinylation | Rh₂(OAc)₄ | 64% | Moderate: Ortho-steric clash with catalyst. | [3] |
| 2-Amino-3-methylpyridine | Imidazo[1,2-a]pyridine Synthesis | DBU / Aq. Ethanol | 69% | High: Robust nucleophilic attack. | [1] |
| 2-Aminopyridine (Unsubstituted) | Imidazo[1,2-a]pyridine Synthesis | DBU / Aq. Ethanol | ~70% | High: Baseline unhindered reactivity. | [1] |
Reaction Pathway Visualization
The diagram below maps the causality of steric hindrance on reaction yields when comparing 2-Amino-3-methylpyridine to its isomers in a standardized Rh(II)-catalyzed aminovinylation workflow.
Fig 1: Steric causality and yield comparison in Rh(II)-catalyzed aminovinylation pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the reagent choice and a validation checkpoint to confirm successful execution.
Protocol A: Rh(II)-Catalyzed Regioselective Aminovinylation
This protocol utilizes 2-Amino-3-methylpyridine as a coupling reagent with 1-sulfonyltriazoles.
-
Causality of Catalyst Choice: Rh₂(OAc)₄ is strictly required. Alternative catalysts such as RhCl₃, [Rh(COD)Cl]₂, or Pd(OAc)₂ fail to produce the desired product because the dirhodium core is uniquely capable of stabilizing the carbenoid intermediate necessary for targeted Csp2–H activation[3].
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine 2-Amino-3-methylpyridine (0.1 mmol) and 4-phenyl-1-Ts-triazole (0.15 mmol).
-
Catalyst Addition: Add Rh₂(OAc)₄ (5.0 mol %) and suspend the mixture in Dichloromethane (DCM, 1.5 mL)[3].
-
Execution: Seal the tube under an air atmosphere and heat to 100 °C for 12 hours. The sealed environment prevents solvent evaporation while the air atmosphere is tolerated by the robust Rh(II) catalyst.
-
Purification: Cool to room temperature and purify directly via flash chromatography on SiO₂.
-
Validation Checkpoint: Calculate the Z/E isomer ratio using ¹H NMR spectroscopy. A successful highly reproducible run will yield an 88% isolated product with a distinct Z/E ratio (typically around 1.9/1)[3].
Protocol B: Enantioselective Amide Coupling for FAAH Inhibitors (Ibu-AM5)
This protocol describes the coupling of 2-Amino-3-methylpyridine with ibuprofen to synthesize Ibu-AM5, a potent FAAH inhibitor[2].
-
Causality of Reagent Choice: EDC and HOBt are selected over harsh chlorinating agents (like SOCl₂) to strictly prevent the racemization of the chiral center in (R)- or (S)-ibuprofen during amide bond formation with the sterically hindered amine[2].
Step-by-Step Methodology:
-
Activation: Dissolve enantiomerically pure (R)(-)-ibuprofen or (S)(+)-ibuprofen (1 mmol), EDC (1.1 mmol), and HOBt (1 mmol) in dry acetonitrile (10 mL)[2].
-
Pre-incubation: Stir at room temperature for 30 minutes to ensure complete formation of the active ester intermediate.
-
Coupling: Add 2-Amino-3-methylpyridine (1 mmol) to the activated mixture. Stir at room temperature for an additional 24 hours[2].
-
Workup: Evaporate the solution to dryness in vacuo. Take up the residue in brine (15 mL) and extract with Ethyl Acetate (AcOEt, 2 x 10 mL).
-
Washing: Wash the organic layer sequentially with 10% aqueous Na₂CO₃ (2 x 5 mL) to remove unreacted acid, 10% aqueous citric acid (2 x 5 mL) to remove unreacted amine, and distilled water[2].
-
Validation Checkpoint: Monitor the reaction course and product purity by TLC on precoated F254 silica gel plates, visualizing the amidopyridine moiety under a UV lamp[2].
Analytical Validation Standards
To guarantee the reproducibility of any synthesis involving 2-Amino-3-methylpyridine, structural confirmation must follow a strict analytical standard.
-
NMR Standard Preparation: Dissolve 5-10 mg of the purified downstream product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)[4].
-
Spectral Confirmation: In the ¹H NMR spectrum, explicitly confirm the presence of a singlet corresponding to the 3-methyl group (typically around δ 2.1 - 2.4 ppm depending on the derivative) and ensure the integration matches the expected aromatic proton doublets[4].
References
-
[1] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Publishing. Available at:[Link]
-
[3] Amine-Directed Regioselective Pyridyl Csp2–H Aminovinylation. ACS Publications. Available at:[Link]
-
[2] Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity. DiVA Portal. Available at:[Link]
Sources
Safety Operating Guide
Advanced Laboratory Safety and Operational Guide: Handling and Disposal of 2-(3-Aminopropylamino)-3-methylpyridine
Executive Summary
As researchers and drug development professionals, handling complex heterocyclic intermediates like 2-(3-Aminopropylamino)-3-methylpyridine requires a rigorous, systems-based approach to laboratory safety. This compound presents a dual-hazard profile: it features a highly basic aliphatic amine side chain that is severely corrosive to tissues, alongside a lipophilic pyridine core that poses significant systemic and environmental toxicity risks. This guide provides step-by-step, field-proven methodologies for its safe handling, containment, and EPA-compliant disposal.
Section 1: Chemical Hazard Profile & Causality
Understanding the molecular behavior of 2-(3-Aminopropylamino)-3-methylpyridine is the first step in risk mitigation. The aliphatic amine chain (aminopropylamino group) acts as a strong Brønsted base. Upon contact with moisture on the skin or mucous membranes, it rapidly undergoes hydrolysis, causing severe chemical burns and liquefaction necrosis. Simultaneously, the substituted pyridine ring is highly lipophilic, allowing for rapid dermal absorption. Pyridine derivatives are known to be hepatotoxic and neurotoxic upon systemic absorption[1].
Table 1: Hazard Classification and Operational Impact
| Property / Hazard Class | Description / Quantitative Data | Causality / Operational Impact |
| Chemical Class | Pyridine derivative / Aliphatic amine | Mandates strict segregation from halogenated solvents and strong acids to prevent exothermic reactions. |
| Corrosivity | High (Aqueous pH > 10) | Causes severe skin burns and irreversible eye damage; requires high-density polyethylene (HDPE) containment. |
| Systemic Toxicity | Acute Oral/Dermal Toxicity | Lipophilic core enables rapid skin penetration; necessitates immediate decontamination upon exposure[2]. |
| Environmental Hazard | Toxic to aquatic life | Strictly prohibits drain disposal; requires high-temperature incineration with NOx scrubbers[3]. |
Section 2: Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Every piece of PPE must act as a self-validating barrier against the specific hazards of this compound. Do not rely on standard laboratory defaults; tailor your protection to the chemical's properties.
-
Primary Engineering Control: All manipulations, including transfers and waste consolidation, must be performed inside a certified Class II chemical fume hood. The volatility of the pyridine core means inhalation hazards are significant even at room temperature[4].
-
Hand Protection: Nitrile or Neoprene gloves are mandatory. Causality: Standard latex offers poor chemical resistance to basic organic amines and will rapidly degrade, compromising the barrier. Double-gloving is highly recommended during waste consolidation.
-
Eye/Face Protection: Chemical splash goggles paired with a full face shield. Causality: The corrosive nature of the aliphatic amine can cause irreversible corneal damage within seconds of a splash.
-
Body Protection: A flame-resistant (FR) laboratory coat and closed-toe, non-porous shoes.
Section 3: Step-by-Step Disposal Protocol (The Core Workflow)
Mixing hazardous wastes can exponentially increase disposal costs and create dangerous, potentially explosive exothermic reactions[5]. 2-(3-Aminopropylamino)-3-methylpyridine must be treated as a Corrosive Organic Waste .
Step 1: Segregation & Compatibility Verification
-
Action: Isolate the waste from halogenated solvents (e.g., chloroform, dichloromethane) and strong oxidizing acids (e.g., nitric acid).
-
Validation: Always check the waste container log before adding material. Mixing basic amines with halogenated solvents can lead to the formation of reactive quaternary ammonium salts or trigger exothermic degradation. Furthermore, mixing non-halogenated waste with halogenated waste drastically increases disposal costs[5].
Step 2: Primary Containment
-
Action: Collect the chemical and any contaminated rinsate in a High-Density Polyethylene (HDPE) container.
-
Validation: Ensure the container has a vented cap if gas evolution is possible. Do not use metal containers, as the basic nature of the amine will induce rapid corrosion and structural failure.
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container[6].
-
Validation: The label must explicitly state: "Hazardous Waste: Corrosive Organic Liquid (Contains Pyridine Derivatives and Aliphatic Amines)." Ensure the Corrosive and Toxic hazard boxes are clearly checked.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Place the sealed, labeled container in secondary containment (e.g., a polypropylene tray) within your laboratory's designated SAA[6].
-
Validation: Ensure the SAA is inspected weekly and that the volume does not exceed institutional limits (typically 55 gallons, or 1 quart for acutely hazardous waste)[6].
Step 5: EHS Transfer and Final Disposal
-
Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.
-
Validation: EHS will manifest the waste for high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. This is the only EPA-approved destruction method capable of safely breaking down the nitrogen-rich heterocyclic rings without releasing toxic NOx gases into the atmosphere[3].
Section 4: Spill Response & Decontamination
In the event of a localized bench-top spill, execute the following self-validating response:
-
Evacuate & Ventilate: Alert personnel and ensure the fume hood sash is lowered to maximize exhaust velocity.
-
Controlled Neutralization: Do not use strong acids to neutralize the spill. The resulting exothermic reaction will rapidly vaporize the toxic pyridine core. Instead, cover the spill with a chemically inert absorbent material (e.g., vermiculite or a commercial spill pad designed for caustics).
-
Collection: Using non-sparking tools, scoop the absorbed material into a solid hazardous waste container.
-
Decontamination: Wash the affected surface with a mild, dilute acidic solution (such as 5% citric acid) to neutralize residual amines, followed by copious amounts of water. Collect all decontamination rinsate as hazardous waste[6].
Section 5: Environmental Fate & EPA Compliance
Why is drain disposal strictly forbidden for this compound? According to institutional standards outlined by [7] and [8], aliphatic amines and pyridine derivatives pose severe risks to municipal wastewater treatment plants (POTWs).
Pyridine compounds are highly mobile in aqueous environments and exhibit significant toxicity to the microbial communities relied upon for biological wastewater treatment. Furthermore, the EPA heavily regulates pyridine and its derivatives under the Resource Conservation and Recovery Act (RCRA) due to their environmental persistence and potential to contaminate groundwater systems[3]. Discharging this compound into the sanitary sewer is a direct violation of federal environmental statutes and compromises public health[4].
Mandatory Visualization: Disposal Workflow
Disposal workflow for the corrosive organic waste 2-(3-Aminopropylamino)-3-methylpyridine.
References
-
Title: Laboratory Guide for Managing Chemical Waste | Source: Vanderbilt University Medical Center | URL: [Link]
-
Title: Lab Waste Drain Disposal | Source: Massachusetts Institute of Technology (MIT) | URL: [Link]
-
Title: Toxicological Profile for Pyridine | Source: Agency for Toxic Substances and Disease Registry (ATSDR) | URL: [Link]
-
Title: Remediation System Evaluation, Reilly Tar & Chemical Corp. | Source: US Environmental Protection Agency (EPA) | URL: [Link]
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. vumc.org [vumc.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. web.mit.edu [web.mit.edu]
Personal protective equipment for handling 2-(3-Aminopropylamino)-3-methylpyridine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system governed by chemical physics and human biology. When handling complex, bifunctional molecules like 2-(3-Aminopropylamino)-3-methylpyridine , standard generalized safety protocols are insufficient.
This guide provides a rigorous, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for this specific compound.
Hazard Causality & Chemical Profiling
To design an effective safety protocol, we must first deconstruct the molecule. 2-(3-Aminopropylamino)-3-methylpyridine contains two distinct reactive moieties, each presenting a unique physiological threat:
-
The Aliphatic Amine Chain: The primary and secondary amine groups are highly nucleophilic and basic. Upon contact with biological tissues, they aggressively strip protons from water, creating localized hydroxide concentrations that cause rapid saponification of epidermal lipids[1]. This results in severe, deep-tissue chemical burns (GHS Hazard Code H314).
-
The Substituted Pyridine Ring: Pyridine derivatives are highly lipophilic. While the amine chain destroys the skin's barrier, the pyridine ring acts as a transport vehicle, facilitating rapid transdermal absorption into the bloodstream[2]. This dual-action mechanism leads to acute systemic toxicity via dermal exposure (GHS Hazard Code H311).
Table 1: Mechanistic Hazard Profile
| Hazard Class | GHS Code | Mechanistic Cause |
|---|---|---|
| Skin Corrosion | H314 | Aliphatic amine basicity causes rapid lipid saponification and tissue necrosis. |
| Acute Toxicity (Dermal) | H311 | Pyridine lipophilicity enables rapid transdermal transport following barrier breach. |
| Acute Toxicity (Oral/Inhalation) | H302 / H331 | High vapor pressure of the methylpyridine base leads to respiratory tract irritation and central nervous system depression. |
Personal Protective Equipment (PPE) Matrix
Under OSHA 1910.132, hazard assessments must dictate PPE selection, and PPE should only be deployed as the final barrier after engineering controls (like fume hoods) are exhausted[3],[4]. Because 2-(3-Aminopropylamino)-3-methylpyridine rapidly degrades standard laboratory elastomers, precise material selection is critical.
Table 2: Validated PPE Matrix
| Protection Zone | Required PPE | Material Specification | Causality / Justification |
|---|---|---|---|
| Hands | Heavy-Duty Gloves | Butyl Rubber (≥0.3mm) or Laminate (Silver Shield) | Pyridine derivatives rapidly permeate standard nitrile and latex, causing breakthrough in under 5 minutes[2]. Butyl rubber provides >480 minutes of resistance. |
| Eyes & Face | Goggles + Shield | Indirect-vented chemical goggles & full-face shield | Protects against capillary action of corrosive vapors and prevents splash-induced blindness. |
| Body | Chemical Suit / Coat | Tychem® QC suit or heavy-duty lab coat with neoprene apron | Cotton lab coats absorb amines, holding the corrosive agent against the skin. Non-porous barriers are mandatory. |
| Respiratory | Full-Face Respirator | Type ABEK (EN14387) combination filter | If handled outside a hood, ABEK filters are required to neutralize organic vapors, inorganic gases, and basic amines[2]. |
Operational Workflow & Handling Protocol
Every step in handling this compound must be designed to isolate the operator from the chemical's vapor pressure and contact risks.
Step-by-Step Handling Methodology:
-
Engineering Control Verification: Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.
-
PPE Donning Sequence: Inspect butyl gloves for pinholes using the inflation method. Don the lab coat, apron, face shield, and finally the gloves, ensuring the glove cuffs extend over the sleeves of the lab coat.
-
Closed-System Transfer:
-
Place the reagent bottle, a secondary containment tray, and the receiving vessel (e.g., a pre-tared Schlenk flask or vial) inside the fume hood.
-
Purge the receiving vessel with inert gas (Nitrogen or Argon) if the downstream reaction is air-sensitive.
-
Use a glass syringe with a stainless-steel needle or a dedicated glass pipette for liquid transfer. Never pour directly , as this generates aerosols and increases splash risk.
-
-
Decontamination of Apparatus: Immediately rinse all transfer equipment (syringes, spatulas) with a dilute acidic solution (e.g., 5% acetic acid) inside the hood to protonate and neutralize the residual amine, followed by a water and acetone rinse.
Workflow & Emergency Logic Visualization
The following diagram illustrates the self-validating logic loop for standard operations and immediate spill response.
Operational workflow and spill response logic for handling 2-(3-Aminopropylamino)-3-methylpyridine.
Emergency Response & Spill Management
In the event of a breach, immediate, calculated action is required to prevent vapor inhalation and surface damage.
Step-by-Step Spill Protocol:
-
Evacuate and Isolate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the lab and allow the HVAC system to clear initial vapors.
-
Containment (No Organics): Surround the spill with an inert, inorganic absorbent such as dry sand, vermiculite, or a commercial silica-based spill kit. Crucial Causality: Never use sawdust or paper towels for initial containment; concentrated amines can react exothermically with organic cellulose, potentially causing auto-ignition.
-
Neutralization: Carefully apply a mild acid (e.g., 10% citric acid or sodium bisulfate solution) over the absorbed spill. This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble pyridinium/ammonium salt.
-
Collection: Sweep the neutralized slurry using non-sparking polypropylene tools into a chemically compatible, sealable polyethylene waste container.
Disposal Plan & Chemical Compatibility
Improper disposal of pyridine-amines can lead to catastrophic downstream reactions in waste carboys.
-
Segregation Rule: Dispose of 2-(3-Aminopropylamino)-3-methylpyridine strictly in Halogen-Free Basic Organic Waste .
-
The Causality of Segregation: Never mix aliphatic amines with halogenated solvents (e.g., dichloromethane, chloroform). Over time, the nucleophilic amine will undergo an alkylation reaction (Menschutkin reaction) with the halocarbon, generating pressure and potentially explosive quaternary ammonium salts inside sealed waste containers.
-
Labeling: Clearly label the waste container with "Corrosive," "Toxic," and "Contains Pyridine/Amine Derivatives" to alert environmental health and safety (EHS) personnel.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8916, Decylamine (Aliphatic Amines Toxicity). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General Requirements for Personal Protective Equipment. Creative Safety Supply Overview. Retrieved from [Link]
-
Arizona Department of Administration - Risk Management. (2023). Personal Protective Equipment and NIOSH Hierarchy of Controls. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
